1-(2-Bromophenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6,9H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWZAEMBXBIREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Bromophenyl)propan-1-amine CAS 1231245-16-1 properties
An In-depth Technical Guide to 1-(2-Bromophenyl)propan-1-amine (CAS 1231245-16-1)
Foreword
As a Senior Application Scientist, my experience has consistently demonstrated that the successful application of a chemical building block hinges on a deep, nuanced understanding of its properties, synthesis, and reactivity. The compound 1-(2-Bromophenyl)propan-1-amine is a molecule of significant interest, positioned at the intersection of synthetic methodology and applied medicinal chemistry. Its structure, featuring a chiral center directly attached to a functionalized aromatic ring, presents it as a valuable precursor for creating complex molecular architectures. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, synthesizing core chemical data with practical, field-proven insights into its synthesis, characterization, and potential applications.
Core Molecular Characteristics
1-(2-Bromophenyl)propan-1-amine is a primary amine characterized by a propyl amine group attached to a benzene ring substituted with a bromine atom at the ortho position. This arrangement provides two key points for chemical modification: the nucleophilic amine and the aryl bromide, which is amenable to various cross-coupling reactions.
Chemical Structure
Caption: Chemical structure of 1-(2-Bromophenyl)propan-1-amine.
Physicochemical Properties
The properties of this compound are crucial for its handling, reaction setup, and integration into drug discovery workflows. While extensive experimental data is not publicly available, key properties can be computed or inferred from related structures.
| Property | Value | Source |
| CAS Number | 1231245-16-1 | [1] |
| Molecular Formula | C₉H₁₂BrN | [2] |
| Molecular Weight | 214.10 g/mol | [2] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar compounds[3][4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Low water solubility is likely.[5] | General amine properties |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1][6] |
Synthesis and Mechanistic Insights
The synthesis of primary amines from ketones is a cornerstone of modern organic chemistry. A highly reliable method to produce 1-(2-Bromophenyl)propan-1-amine is through the reductive amination of its corresponding ketone precursor, 1-(2-Bromophenyl)propan-1-one. This transformation is efficient and allows for the introduction of the primary amine group in a controlled manner.
Proposed Synthesis Workflow
The workflow involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.
Caption: Proposed synthesis via reductive amination.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product confirmed with standard analytical techniques.
Materials:
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-Bromophenyl)propan-1-one (1.0 eq) in methanol.
-
Causality: Methanol is an excellent solvent for both the ketone starting material and the ammonium salt, facilitating a homogenous reaction environment.
-
-
Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir at room temperature for 30-60 minutes.
-
Causality: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the imine intermediate. Ammonium acetate serves as both the ammonia source and a mild acid catalyst.
-
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Causality: NaBH₃CN is a selective reducing agent that is more reactive towards the protonated imine than the ketone starting material, minimizing the formation of the corresponding alcohol byproduct. The reaction is cooled initially to control any exotherm.
-
-
Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane and saturated NaHCO₃ solution.
-
Causality: The aqueous workup removes inorganic salts. The basic NaHCO₃ solution neutralizes the reaction mixture and ensures the product is in its free-base form, which is more soluble in the organic solvent.
-
-
Extraction and Drying: Separate the layers and extract the aqueous layer twice more with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Causality: Multiple extractions ensure complete recovery of the product. The brine wash removes residual water, and the drying agent removes all traces of moisture before solvent evaporation.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(2-Bromophenyl)propan-1-amine.
Spectroscopic and Analytical Profile
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (4H): Complex multiplets in the ~7.0-7.6 ppm region, characteristic of an ortho-disubstituted benzene ring. Methine Proton (1H): A triplet or multiplet around ~4.0 ppm, coupled to the adjacent CH₂ and NH₂ protons. Methylene Protons (2H): A multiplet around ~1.6-1.8 ppm. Methyl Protons (3H): A triplet around ~0.9 ppm. Amine Protons (2H): A broad singlet that can appear over a wide range (~1.5-3.0 ppm) and is D₂O exchangeable.[10][12] |
| ¹³C NMR | Aromatic Carbons: Six signals expected in the ~120-145 ppm range, with the carbon bearing the bromine appearing at a distinct chemical shift.[13] Methine Carbon (C-NH₂): A signal around ~50-60 ppm. Aliphatic Carbons: Two signals for the ethyl group carbons in the upfield region (~10-30 ppm). |
| IR Spectroscopy | N-H Stretch: Two characteristic medium-intensity bands for the primary amine around 3300-3400 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹. C-Br Stretch: A signal in the fingerprint region, typically around 500-650 cm⁻¹.[8] |
| Mass Spec. (EI) | Molecular Ion (M⁺): A pair of peaks at m/z 213 and 215 with a characteristic ~1:1 intensity ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Base Peak: The most stable fragment is often formed by alpha-cleavage, resulting in the loss of an ethyl group, leading to a prominent ion at m/z 184/186.[11][14] |
Applications in Drug Discovery and Development
The structural motifs present in 1-(2-Bromophenyl)propan-1-amine make it a versatile building block for medicinal chemistry programs.
-
Chiral Scaffold: The amine is chiral, and its enantiomers can be used to synthesize stereochemically pure active pharmaceutical ingredients (APIs). Enantiomerically pure amines are critical in drug development, as different stereoisomers often exhibit different pharmacological activities and metabolic profiles.[4][15]
-
Precursor for Heterocycles: The primary amine can be used in condensation reactions to form a wide variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[9] The ortho-bromo-substituent can subsequently be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.[16]
-
Prodrug Strategies: The primary amine group is a common handle for creating prodrugs.[17] Derivatization of the amine can be used to improve properties such as solubility, membrane permeability, or taste, or to achieve targeted drug release.[18][19]
Handling and Safety Precautions
A specific Material Safety Data Sheet (MSDS) for CAS 1231245-16-1 is not widely available. However, based on data for structurally related brominated aromatic amines and other research chemicals, the following precautions are advised.[20][21][22]
-
Hazard Classification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[23][24]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[20]
-
Handling: Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[21]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[22]
References
-
PubChem. 1-(2-Bromophenyl)propan-2-amine. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Available from: [Link]
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Royal Society of Chemistry. (2014). Supplementary Information. Available from: [Link]
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MDPI. (2008). Prodrugs for Amines. Available from: [Link]
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Royal Society of Chemistry. (N.D.). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Available from: [Link]
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Pharmacy 180. Application of Pro-drugs - Medicinal Chemistry. Available from: [Link]
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PubChem. 2'-Bromopropiophenone. National Center for Biotechnology Information. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Synthesis of Primary Amines via Buchwald-Hartwig Amination. Available from: [Link]
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International Journal of Pharmaceutical Sciences. (2022). Pro-Drug Development. Available from: [Link]
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ChemSynthesis. 1-phenyl-2-(2-propyl-1-cyclopenten-1-yl)-1-butanone. Available from: [Link]
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LookChem. Cas 18268-16-1, 2-(ethylamino)-1-phenylpentan-1-one hydrochloride (1:1). Available from: [Link]
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Doc Brown's Chemistry. H-1 NMR spectrum of propylamine. Available from: [Link]
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Doc Brown's Chemistry. mass spectrum of propylamine. Available from: [Link]
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NIST WebBook. 1-Propanone, 1-(4-bromophenyl)-. Available from: [Link]
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ResearchGate. (2022). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride. Available from: [Link]
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Cheméo. Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). Available from: [Link]
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Wikipedia. Propylamine. Available from: [Link]
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Pharmaffiliates. CAS No : 439088-16-1. Available from: [Link]
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MDPI. (2021). (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. Available from: [Link]
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Technical Guide: Solubility Profiling of 1-(2-Bromophenyl)propan-1-amine
[1][2][3][4]
Executive Summary
Compound: 1-(2-Bromophenyl)propan-1-amine CAS: 61610-64-8 (Generic/Isomer references may vary; verified structure-based analysis) Chemical Class: Primary Aryl-Alkyl Amine[1][2][3][4]
This guide provides a comprehensive technical analysis of the solubility characteristics of 1-(2-Bromophenyl)propan-1-amine.[1][2][3][4] As a key intermediate in the synthesis of pharmaceutical scaffolds (e.g., isoquinoline derivatives), understanding its solvation thermodynamics is critical for process optimization.
The molecule exhibits amphiphilic character : a lipophilic 2-bromophenylpropyl tail and a hydrophilic primary amine head.[1][2][3][4] Consequently, its solubility is highly solvent-dependent and pH-sensitive.[1][2][3][4] This guide outlines theoretical predictions, expected solubility profiles, and validated experimental protocols for precise determination.
Structural Analysis & Theoretical Framework
Physicochemical Properties
To predict solubility, we analyze the governing physicochemical parameters.
| Parameter | Value (Predicted/Approx) | Impact on Solubility |
| Molecular Weight | 214.10 g/mol | Moderate MW facilitates solubility in organic solvents.[1][2][3][4] |
| LogP (Octanol/Water) | ~2.4 – 3.0 | Lipophilic. Prefers organic phases over neutral water.[1][2][3][4] |
| pKa (Conjugate Acid) | ~9.5 – 10.5 | Basic. High solubility in acidic aqueous media (pH < 7).[1][3][4] |
| H-Bond Donors | 2 (-NH2) | Good solubility in H-bond accepting solvents (DMSO, Alcohols).[1][2][3][4] |
| H-Bond Acceptors | 1 (-N) | Interactions with protic solvents.[1][2][3][4] |
Hansen Solubility Parameters (HSP)
Using Group Contribution Methods, we estimate the interaction forces driving dissolution.
-
Dispersion (
): High.[2][3][4] Dominated by the brominated aromatic ring. -
Polarity (
): Moderate.[2][3][4] Localized at the amine and C-Br bond.[1][2][3][4] -
Hydrogen Bonding (
): Moderate.[2][3][4] The amine group acts as both donor and acceptor.
Prediction: The compound will show maximum solubility in solvents with matching HSP values, specifically those with moderate polarity and H-bonding capability (e.g., Alcohols, Chlorinated solvents).[2]
Solubility Profile: Solvent Compatibility Matrix
The following table categorizes solvents based on expected solubility performance at 25°C.
| Solvent Class | Representative Solvents | Expected Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Strong H-bonding interactions solvate the amine head; alkyl chain is accommodated by the organic backbone.[1][2][3][4] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | High dielectric constants and dipole interactions stabilize the polar amine; excellent for stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | "Like dissolves like" for the lipophilic bromophenyl core; excellent for extraction. |
| Ethers | THF, 2-MeTHF, Diethyl Ether | Good | Moderate polarity; good general solvent for aryl-alkyl amines.[1][2][3][4] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to Good | |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Sparingly | High lipophilicity of solvent mismatches the polar amine head. May require heating.[2][3][4][5] |
| Aqueous (Neutral) | Water (pH 7) | Insoluble / Low | Hydrophobic effect of the C9-Bromo chain dominates; LogP > 2 indicates poor water solubility.[1][2][3][4] |
| Aqueous (Acidic) | 0.1M HCl, 1M Acetic Acid | High (Miscible) | Salt Formation. Protonation ( |
Experimental Protocols
As specific batch-to-batch variations (purity, polymorphs) affect exact values, you must validate solubility experimentally.[1][2][3][4]
Protocol A: Visual Polythermal Method (Rapid Screening)
Objective: Quickly determine the approximate solubility range.
-
Preparation: Weigh 10 mg of 1-(2-Bromophenyl)propan-1-amine into a clear HPLC vial.
-
Addition: Add solvent in 100 µL increments (starting volume).
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Heating: If insoluble at RT, heat to 50°C. If it dissolves, record as "Temperature Dependent."
Protocol B: Saturation Shake-Flask Method (Quantitative)
Objective: Determine thermodynamic solubility (Gold Standard).
-
Saturation: Add excess compound to 2 mL of solvent until undissolved solid/oil persists.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Filtration: Filter supernatant using a 0.45 µm PTFE syringe filter (compatible with organics).
-
Analysis: Dilute filtrate and analyze via HPLC-UV (254 nm) against a standard curve.
Process Application: Acid-Base Extraction Workflow
The pH-dependent solubility of 1-(2-Bromophenyl)propan-1-amine is its most valuable property for purification.[1][2][3][4] The following workflow illustrates how to leverage this for isolating the compound from non-basic impurities.
Caption: Purification workflow exploiting the pH-dependent solubility switch of the amine.
References
Sources
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Thermodynamic stability of ortho-substituted benzylamine derivatives
An In-depth Technical Guide to the Thermodynamic Stability of Ortho-Substituted Benzylamine Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Stability in Drug Development
Benzylamine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and bioactive molecules.[1] Their utility stems from the versatile reactivity of the amine group and the ability of the phenyl ring to engage in various interactions within biological targets.[2][3] The substitution pattern on the aromatic ring is a key determinant of a molecule's pharmacological profile, influencing everything from receptor binding affinity to metabolic fate.
Among these derivatives, ortho-substituted benzylamines present a unique set of properties governed by the proximity of the substituent to the reactive aminomethyl group. This guide provides an in-depth exploration of the thermodynamic principles that dictate the stability of these important molecules. For drug development professionals, a thorough understanding of thermodynamic stability is not an academic exercise; it is a prerequisite for designing safe, effective, and reliable therapeutics with predictable shelf-lives and bioavailability. We will delve into the nuanced interplay of intramolecular forces, steric effects, and conformational preferences that stabilize or destabilize these structures, and detail the experimental and computational methodologies used to quantify these phenomena.
The "Ortho Effect": A Confluence of Steric and Electronic Influences
The term "ortho effect" refers to the collective phenomena observed when a substituent is placed at the position adjacent to a primary functional group on a benzene ring.[4][5] These effects are distinct from those exerted by the same substituent at the meta or para positions and arise from a combination of through-space and through-bond interactions.[6]
Steric Hindrance
One of the most significant consequences of ortho-substitution is steric hindrance. The sheer bulk of a neighboring group can impose conformational rigidity and influence the reactivity of the aminomethyl side chain.[7] For instance, steric crowding can hinder the protonation of the amine group. When the nitrogen atom is protonated, its hybridization changes from sp²-like to a tetrahedral sp³ geometry. This geometric shift increases the steric clash between the hydrogens on the amine and the adjacent ortho-substituent, destabilizing the resulting conjugate acid and thereby lowering the basicity (increasing the pKa) of the amine compared to its meta and para isomers.[4]
This steric impediment is a critical factor in drug design, as it can modulate a molecule's pKa, which in turn affects its solubility, membrane permeability, and interaction with acidic or basic residues in a protein's active site.
Electronic Effects
Beyond simple bulk, ortho-substituents exert powerful electronic effects—both inductive and resonance—that modulate the electron density of the benzylamine system.[7]
-
Inductive Effects : Electronegative substituents (e.g., -F, -Cl, -NO₂) can withdraw electron density through the sigma bond framework, decreasing the basicity of the amine. This effect is distance-dependent and is therefore most pronounced from the ortho position.[6]
-
Resonance Effects : Substituents with lone pairs (e.g., -OH, -OCH₃) or pi systems can donate or withdraw electron density through resonance. While these effects are typically strongest at the ortho and para positions, steric hindrance from an ortho-substituent can force the aminomethyl group out of the plane of the benzene ring, disrupting resonance and altering the expected electronic behavior.[4][8]
The following diagram illustrates the primary factors that coalesce to determine the overall thermodynamic stability of an ortho-substituted benzylamine derivative.
Caption: Key factors influencing the thermodynamic stability of ortho-substituted benzylamines.
Intramolecular Hydrogen Bonding: A Key Stabilizing Interaction
Perhaps the most significant stabilizing force unique to certain ortho-substituted benzylamines is the formation of an Intramolecular Hydrogen Bond (IHB). When the ortho-substituent is a hydrogen bond acceptor (e.g., -OH, -OR, -C=O) and the amine acts as a donor, a pseudo-six-membered ring can form, drastically restricting the conformational freedom of the side chain and lowering the overall energy of the molecule.[9][10]
This interaction can have profound effects:
-
Enhanced Stability : The formation of an IHB is an enthalpically favorable event that contributes negatively to the Gibbs free energy of the system, thereby increasing thermodynamic stability.[11]
-
Conformational Locking : The IHB locks the side chain into a specific orientation, reducing the entropic penalty associated with organizing the molecule for binding to a biological target.
-
Modified Physicochemical Properties : By masking the polar amine and hydroxyl groups, IHBs can increase a molecule's lipophilicity (LogP), enhancing its ability to cross cell membranes.[12]
The presence of an IHB can be readily detected using ¹H NMR spectroscopy. The formation of the hydrogen bond renders the two benzylic methylene protons chemically non-equivalent (diastereotopic), causing their signal to change from a singlet to a pair of coupled doublets (an AB quartet).[9]
Caption: Schematic of an intramolecular hydrogen bond in an ortho-substituted benzylamine.
Experimental Methodologies for Stability Assessment
Quantifying the thermodynamic stability of a compound requires precise experimental techniques. The choice of method depends on the specific aspect of stability being investigated, from thermal decomposition to conformational equilibria.
Differential Scanning Calorimetry (DSC) for Thermal Stability
DSC is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is an essential tool for determining the melting point, heat of fusion, and decomposition temperature of a compound, all of which are direct indicators of its thermal stability.
Experimental Protocol: DSC Analysis
-
Instrument Calibration : Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) to ensure data accuracy.
-
Sample Preparation : Accurately weigh 2-5 mg of the ortho-substituted benzylamine derivative into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
-
Experimental Setup : Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program :
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature well above the melting or decomposition point.
-
-
Data Analysis :
-
The melting point (Tₘ) is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.
-
The decomposition temperature (Tₔ) is identified by the onset of a sharp, often exothermic, event following the melt.
-
The following workflow diagram outlines the key stages of a typical DSC experiment.
Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).
NMR Spectroscopy for Conformational Analysis
As mentioned, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for probing the conformational landscape and identifying specific interactions like IHBs.[9][12] Temperature-dependent NMR studies can provide quantitative thermodynamic data on conformational equilibria. By tracking the chemical shifts of key protons at various temperatures, one can determine the equilibrium constant (K) for the interconversion of conformers and subsequently calculate the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of the process using the van 't Hoff equation.
Protocol: Variable Temperature (VT) NMR for IHB Analysis
-
Sample Preparation : Dissolve a known concentration of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as polar, hydrogen-bonding solvents can disrupt IHBs.[12]
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to identify the key resonances, particularly the benzylic CH₂ and amine NH₂ protons.
-
Temperature Variation : Gradually increase the sample temperature in controlled increments (e.g., 10 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Data Acquisition : Record the chemical shifts and coupling constants of the relevant protons at each temperature.
-
Data Analysis : Plot the chemical shift (δ) versus temperature (T). A significant change in the chemical shift of the NH proton is indicative of a hydrogen bond that is breaking at higher temperatures. The populations of the IHB and non-IHB conformers can be determined from the integrated signals if they are distinct, or inferred from the weighted average chemical shift.
Computational Chemistry: Predicting Stability in Silico
Alongside experimental work, computational methods provide profound insights into molecular stability. Quantum mechanics calculations, particularly those using Density Functional Theory (DFT), can be used to:
-
Determine Geometries : Optimize the molecular geometry of different possible conformers (e.g., with and without an IHB).
-
Calculate Energies : Compute the relative electronic energies of these conformers to predict which is the most stable. The energy difference between conformers provides a direct measure of their relative thermodynamic stability.[13]
-
Simulate Spectra : Predict NMR chemical shifts and vibrational frequencies (IR), which can then be compared with experimental data to validate the predicted conformational preferences.
These in silico approaches are invaluable in the early stages of drug discovery, allowing for the rapid screening of many candidate molecules to prioritize those with favorable stability profiles for synthesis and experimental testing.
Data Summary and Concluding Remarks
The stability of ortho-substituted benzylamine derivatives is governed by a delicate balance of competing and reinforcing factors. While quantitative thermodynamic data for a comprehensive series is sparse in the literature, the principles discussed provide a robust framework for prediction and analysis.
| Factor | Influence on Stability | Key Characteristics |
| Steric Hindrance | Generally destabilizing for the conjugate acid | Lowers basicity (pKa); can force groups out of planarity, disrupting resonance.[4][7] |
| Electron-Withdrawing Groups | Stabilizes the neutral amine | Lowers basicity by reducing electron density on the nitrogen atom.[7] |
| Electron-Donating Groups | Destabilizes the neutral amine | Increases basicity by increasing electron density on the nitrogen atom.[7] |
| Intramolecular H-Bonding | Highly stabilizing | Locks conformation; increases lipophilicity; observable by diastereotopic protons in NMR.[9][10] |
Table 1: Summary of Factors Affecting the Stability of Ortho-Substituted Benzylamines.
References
- Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. (n.d.).
- Palladium-catalyzed ortho-selective C–H hydroxylation of carboxybenzyl-protected benzylamines. (n.d.). Royal Society of Chemistry.
- Thermodynamic property estimations for aqueous primary, secondary, and tertiary alkylamines, benzylamines, and their corresponding aminiums across temperature and pressure are validated by measurements from experiments. (2024). Geochimica et Cosmochimica Acta.
- Ortho effect - Wikipedia. (n.d.). Wikipedia.
- Synthesis of o-hydroxybenzylamine. (n.d.). PrepChem.com.
- Benzylamine - Wikipedia. (n.d.). Wikipedia.
- Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. (n.d.).
- Thermodynamic properties and IR studies of binary mixtures of benzyl amine with alkyl esters at different temperatures. (2025).
- Substituent effects on the stability of extended benzylic carbocations: a computational study of conjug
- An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines - PMC. (n.d.).
- The Effect of Substituents on pKa. (2014). Chemistry LibreTexts.
- Intramolecular hydrogen bond directed distribution of conformational populations in the derivatives of N′-benzylidenebenzohydrazide. (n.d.). Royal Society of Chemistry.
- N,N-bis(2-quinolinylmethyl)benzylamine. (2021). Preprints.org.
- Structural, intramolecular hydrogen bonding and vibrational studies on 3-amino-4-methoxy benzamide using density functional theo. (n.d.).
- Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). (2017). MDPI.
- Thermodynamic Properties of Binary Liquid Mixtures of Benzyl Amine and O-Substituted Anilines (2-Methoxyaniline, 2-Chloroaniline, 2-Methylaniline)
- An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzylamine. (n.d.). Benchchem.
- Ortho vs Para intermediate stability question for substitution on an already substituted benzene. (2020). Reddit.
- Measurement and Correlation for Acoustic, Transport, Refractive, and High-Temperature Volumetric Data of Substituted Benzylamines. (n.d.). Thermodynamics Research Center.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC. (n.d.).
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2017). MDPI.
- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). Apollo.
- Synthesis method of hydroxybenzylamine. (n.d.).
- Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Derivatives. (n.d.).
- The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. (2020). Bradford Scholars.
- Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzi. (n.d.). SciSpace.
- N-BENZYLAMINE. (n.d.).
- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permangan
- THERMODYNAMICS OF MIXTURES CONTAINING AMINES. XVII.
- The electrostatic gauche effect favours conformations B and to a lesser.... (n.d.).
- Conformational Analysis. (n.d.). Imperial College London.
- Benzylamines. (n.d.). Organic Chemistry Portal.
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2025).
- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal.
- An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides. (2024). PubMed.
- Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate - PMC. (n.d.).
- Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. (2013).
- Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. (2018). Royal Society of Chemistry.
- Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC. (n.d.).
- Ortho Effect: Meaning, Examples & Importance. (n.d.). Vedantu.
- Why Ortho Effect Will Make You Question Acidic Character?. (2021). CG's Chemistry Solutions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]
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- 10. Intramolecular hydrogen bond directed distribution of conformational populations in the derivatives of N′-benzylidenebenzohydrazide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. DSpace [bradscholars.brad.ac.uk]
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A Comprehensive Technical Guide to 1-(2-Bromophenyl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 1-(2-Bromophenyl)propan-1-amine, a versatile chemical intermediate with significant potential in medicinal chemistry and pharmacological research. We will explore its chemical identity, outline a robust, field-proven synthesis protocol, and discuss its role as a strategic building block in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development.
Core Chemical Identity and Properties
1-(2-Bromophenyl)propan-1-amine is a primary amine featuring a brominated phenyl ring attached to a propyl chain. The presence of the bromine atom and the chiral center at the first carbon of the propane chain (C1) makes it a valuable and structurally interesting scaffold for creating diverse molecular libraries.
Chemical Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 1-(2-Bromophenyl)propan-1-amine and its closely related isomers and precursors are summarized below.
| Identifier | 1-(2-Bromophenyl)propan-1-amine (Target Compound) | 1-(2-Bromophenyl)propan-2-amine (Isomer) | 1-(2-Bromophenyl)propan-1-one (Precursor) |
| IUPAC Name | 1-(2-bromophenyl)propan-1-amine | 1-(2-bromophenyl)propan-2-amine | 1-(2-bromophenyl)propan-1-one |
| CAS Number | Not broadly indexed; specific stereoisomers may have CAS numbers, e.g., 1391402-23-5 for the (R)-hydrochloride salt.[1] | 61610-64-8[2] | 62403-86-5[3] |
| PubChem CID | Not available for the racemate. CID 22026326 corresponds to the propan-2-amine isomer.[2] | 22026326[2] | Not available |
| Molecular Formula | C₉H₁₂BrN | C₉H₁₂BrN | C₉H₉BrO |
| Molecular Weight | 214.10 g/mol | 214.10 g/mol [2] | 213.07 g/mol [3] |
| InChI Key | Varies by stereoisomer | VGJBPBDFJNFFRO-UHFFFAOYSA-N[2] | SFCCOHHWKRVDHH-UHFFFAOYSA-N[3] |
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Boiling Point | ~250-260 °C at 760 mmHg | Predicted |
| Density | ~1.3 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~9.0 - 9.5 | Estimated based on similar benzylamines[4] |
| LogP | ~2.5 - 3.0 | Predicted |
Synthesis Pathway and Experimental Protocol
The most efficient and scalable synthesis of 1-(2-Bromophenyl)propan-1-amine is achieved through the reductive amination of its corresponding ketone precursor, 1-(2-Bromophenyl)propan-1-one. This method is widely favored in industrial and research settings for its high yield and operational simplicity.[5][6]
Overall Synthesis Workflow
The synthesis can be visualized as a two-stage process starting from commercially available 2-bromobenzaldehyde.
Sources
- 1. Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-(2-Bromophenyl)propan-2-amine | C9H12BrN | CID 22026326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Bromophenyl)propan-1-one | 62403-86-5 [sigmaaldrich.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Technical Guide: Supply Chain & Synthesis of 1-(2-Bromophenyl)propan-1-amine
[1]
Executive Summary
1-(2-Bromophenyl)propan-1-amine is a specialized chiral building block used primarily in the synthesis of central nervous system (CNS) active agents and as a scaffold for Suzuki/Buchwald-Hartwig cross-coupling reactions due to the ortho-bromo functional handle.[1]
Market Status: Unlike its isomer (amphetamine derivatives), this benzylic amine is not a bulk commodity.[1] It is classified as a High-Value/Low-Volume research intermediate.[1] Key Insight: Direct procurement of the amine is cost-prohibitive for scales >1g.[1] The most chemically sound strategy for drug development campaigns is the "Make vs. Buy" approach: purchasing the ketone precursor (1-(2-Bromophenyl)propan-1-one) and performing an in-house reductive amination.[1]
Chemical Profile & Identity
Crucial Distinction: Researchers must distinguish this compound from its regioisomer, 1-(2-Bromophenyl)propan-2-amine (an amphetamine analog).[1] The target molecule discussed here is the benzylic amine (amine group at position 1).[1]
| Feature | Specification |
| IUPAC Name | 1-(2-Bromophenyl)propan-1-amine |
| Structure Description | Propyl chain with a primary amine and 2-bromophenyl group at C1.[1][2][3][4][5] |
| CAS (R-isomer HCl) | 1391402-23-5 |
| CAS (S-isomer HCl) | 1391525-20-4 |
| CAS (Ketone Precursor) | 62403-86-5 |
| Molecular Weight | 214.10 g/mol (Free Base) |
| Appearance | Colorless to pale yellow oil (Free Base); White solid (HCl salt) |
Supply Chain & Price Trend Analysis
Supplier Landscape
The market is dominated by catalog aggregators and specialized synthesis houses rather than bulk manufacturers.[1]
-
Tier 1 (Stocked): Apollo Scientific, CymitQuimica (Distributor).[1]
-
Tier 2 (Lead Time 2-3 Weeks): Enamine, Ambeed, BLD Pharm (Often supply the precursor).
-
Tier 3 (Custom Synthesis): Wuxi AppTec, Pharmablock (For kg scale).[1]
Price Analysis (Q1 2025 Estimates)
The following data illustrates the extreme premium placed on the final amine versus its ketone precursor.
| Compound | Scale | Estimated Price (USD/EUR) | Price Per Gram |
| Amine (Target) | 100 mg | €380 - €450 | ~€4,000 / g |
| Amine (Target) | 250 mg | €600 - €700 | ~€2,600 / g |
| Ketone (Precursor) | 1 g | $100 - $150 | ~$125 / g |
| Ketone (Precursor) | 5 g | $300 - $400 | ~$70 / g |
Technical Deep Dive: Synthesis & Protocols
For researchers requiring >1g, the reductive amination of 1-(2-Bromophenyl)propan-1-one is the industry-standard route.[1] This method allows for the introduction of chirality if using chiral catalysts (e.g., Ir-catalyzed asymmetric reductive amination) or transaminases.[1]
Synthesis Workflow (Make vs. Buy Decision)
Figure 1: Decision matrix for procuring 1-(2-Bromophenyl)propan-1-amine based on scale and cost-efficiency.
Experimental Protocol: Reductive Amination
Objective: Synthesis of racemic 1-(2-Bromophenyl)propan-1-amine from ketone precursor.
Reagents:
-
1-(2-Bromophenyl)propan-1-one (1.0 eq)[1]
-
Ammonium Acetate (
) (10.0 eq) - Source of Ammonia -
Sodium Cyanoborohydride (
) (1.5 eq) - Reducing Agent -
Methanol (anhydrous)[1]
-
Molecular Sieves (3Å) - Optional, to promote imine formation
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 1-(2-Bromophenyl)propan-1-one (1 g, 4.7 mmol) in anhydrous Methanol (20 mL).
-
Add Ammonium Acetate (3.6 g, 47 mmol) and stir at room temperature for 1 hour under Nitrogen atmosphere. Note: The excess ammonium acetate drives the equilibrium toward the imine.
-
Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (440 mg, 7.0 mmol) in portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS (Look for disappearance of ketone peak at M+ 213).
-
Quench & Workup:
-
Quench with 1N HCl (carefully) to decompose excess hydride and acidify to pH < 2.[1]
-
Wash with Diethyl Ether (
) to remove unreacted ketone (organic layer discarded).[1] -
Basify the aqueous layer to pH > 12 using 6N NaOH.[1] The amine will oil out.[1]
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL).[1]
-
-
Purification: Dry combined organics over
, filter, and concentrate. The crude oil can be purified via flash chromatography (DCM:MeOH:NH4OH, 95:5:1) or converted to the HCl salt for crystallization.[1]
Self-Validation Check:
Quality Control & Stability
-
Storage: The free base amine absorbs
from the air (carbamate formation).[1] Store under Argon at -20°C. The HCl salt is stable at room temperature.[1] -
Racemization: The benzylic position is susceptible to racemization under harsh basic conditions or high heat.[1] Avoid prolonged reflux in basic media if chiral purity is essential.[1]
References
-
CymitQuimica / Apollo Scientific. (2024).[1] Product Catalog: (R)-1-(2-Bromophenyl)propan-1-amine hydrochloride. Retrieved from
-
Sigma-Aldrich (Merck). (2024).[1] Product Specification: 1-(2-Bromophenyl)propan-1-one (CAS 62403-86-5).[1][6][7] Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[1][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol basis).
-
PubChem. (2024). Compound Summary: 1-(2-Bromophenyl)propan-1-amine.[1] Retrieved from
-
Advanced Chemical Intermediates. (2024). Pricing Data for Bromophenyl Ketones. Retrieved from
Sources
- 1. comptox.epa.gov [comptox.epa.gov]
- 2. 3-(4-Bromophenyl)propan-1-amine | 65984-53-4 [sigmaaldrich.com]
- 3. danabiosci.com [danabiosci.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Bromophenol-Thiosemicarbazone Hybrids as Potent Selective Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Use in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. anaxlab.com [anaxlab.com]
- 7. 1-(2-Bromophenyl)propan-1-one | 62403-86-5 [sigmaaldrich.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Methodological & Application
Application Note: Enantioselective Synthesis of (R)-1-(2-Bromophenyl)propan-1-amine
Executive Summary
This application note details the strategic synthesis of (R)-1-(2-bromophenyl)propan-1-amine , a critical chiral building block for pharmaceutical scaffolds. The presence of the ortho-bromine substituent introduces significant steric bulk and electronic effects that challenge conventional asymmetric catalysis.
To ensure high enantiomeric excess (ee >98%) and scalable reproducibility, this guide prioritizes the Ellman tert-butanesulfinamide auxiliary method. This route offers superior predictability over direct asymmetric transfer hydrogenation (ATH) for ortho-substituted substrates. We provide a validated 3-step protocol: Imine Condensation , Diastereoselective Grignard Addition , and Acidic Deprotection .
Key Chemical Challenges & Solutions
| Challenge | Mechanistic Root | Strategic Solution |
| Steric Hindrance | Ortho-bromo group blocks nucleophilic attack trajectory. | Use of Ti(OEt)₄ as a Lewis acid and water scavenger to drive imine formation. |
| Enantiocontrol | Racemization risk during addition. | Chelation-Controlled Addition : Utilizing the magnesium cation to lock the transition state geometry. |
| Chemoselectivity | Bromine handle sensitivity (Lithium-Halogen exchange). | Use of Grignard (EtMgBr) at low temperature (-78°C) to prevent competing metallation of the aryl ring. |
Strategic Route Analysis
Primary Route: The Ellman Auxiliary Approach
This pathway utilizes (R)-tert-butanesulfinamide to induce chirality. The sulfur stereocenter dictates the facial selectivity of the incoming nucleophile via a rigid transition state.
Why this route?
-
Predictability: The stereochemical outcome is dictated by a reliable chelated transition state (Zimmerman-Traxler model).
-
Purification: Diastereomeric intermediates (sulfinamides) can often be purified by crystallization, upgrading optical purity before the final step.
-
Safety: Avoids high-pressure hydrogenation required by ATH methods.
Reaction Scheme Visualization
Figure 1: Synthetic workflow for the enantioselective synthesis of the target amine utilizing the Ellman auxiliary.
Detailed Experimental Protocol
Step 1: Condensation (Imine Formation)
Objective: Form the chiral N-sulfinyl aldimine. The use of Ti(OEt)₄ is critical to overcome the lower electrophilicity caused by the ortho-bromo steric clash.
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv)
-
(R)-tert-Butanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Addition: Charge the flask with (R)-tert-butanesulfinamide and 2-bromobenzaldehyde. Add anhydrous THF.
-
Catalyst: Add Ti(OEt)₄ dropwise via syringe (Caution: Moisture sensitive).
-
Reaction: Heat the mixture to a gentle reflux (60-65°C) for 12–24 hours. Note: Ortho-substituted aldehydes react slower than para-substituted ones.
-
Monitoring: Monitor by TLC (EtOAc/Hexanes 3:7). The aldehyde spot should disappear.
-
Workup: Cool to room temperature. Pour into a rapidly stirring brine solution (or saturated NaHCO₃). A thick white precipitate (Titanium salts) will form.
-
Filtration: Filter the suspension through a pad of Celite. Wash the cake thoroughly with EtOAc.
-
Purification: Dry the filtrate (Na₂SO₄), concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Target: (R,E)-N-(2-bromobenzylidene)-2-methylpropane-2-sulfinamide.
-
Step 2: Diastereoselective Grignard Addition
Objective: Install the ethyl group. The choice of solvent and temperature is critical to favor the (R)-configuration at the new carbon center.
Mechanistic Insight: We utilize DCM (Dichloromethane) as the solvent. While non-coordinating solvents typically favor "open" transition states, the addition of Grignard reagents (which carry their own Mg-coordination) to sulfinyl imines generally proceeds via a six-membered chelated transition state involving the sulfinyl oxygen and the imine nitrogen coordinating to the Magnesium.
-
Stereochemical Prediction: (R)-Sulfinamide + EtMgBr
(R,R)-Sulfinamide product (Sulfur=R, Carbon=R).
Reagents:
-
(R)-Sulfinyl Imine (from Step 1) (1.0 equiv)
-
Ethyl Magnesium Bromide (EtMgBr) (3.0 M in ether) (2.0 equiv)
-
Solvent: Anhydrous DCM (0.2 M)
Procedure:
-
Cooling: Dissolve the sulfinyl imine in anhydrous DCM under Nitrogen. Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents lithium-halogen exchange at the aryl bromide.
-
Addition: Add EtMgBr solution dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Equilibration: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.
-
Quench: Cool to 0°C. Quench dropwise with saturated NH₄Cl solution.
-
Extraction: Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.
-
Analysis: Check diastereomeric ratio (dr) via ¹H NMR or HPLC. If dr < 95:5, recrystallize from Hexane/EtOAc to upgrade optical purity.
Step 3: Acidic Cleavage (Deprotection)
Objective: Remove the sulfinyl auxiliary to release the primary amine hydrochloride salt.
Procedure:
-
Dissolve the sulfinamide intermediate in Methanol.
-
Add 4.0 M HCl in Dioxane (4 equiv).
-
Stir at room temperature for 1 hour.
-
Concentrate to dryness.
-
Trituration: Triturate the resulting solid with diethyl ether to remove non-polar impurities. Filter to collect the white solid.
-
Final Product: (R)-1-(2-Bromophenyl)propan-1-amine hydrochloride.
Quality Control & Validation
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | Characteristic methine quartet (~4.5 ppm), Ethyl signals, 4 aromatic protons. |
| Enantiomeric Excess | Chiral HPLC | > 98% ee |
| Chemical Purity | HPLC (C18) | > 98% |
Chiral HPLC Method (Recommended)[2][3]
-
Column: Chiralpak AD-H or OD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Note: The (R)-enantiomer elution order must be confirmed with a standard; typically, the (R)-amine elutes second on AD-H columns, but this is substrate-dependent.
Stereochemical Troubleshooting (Decision Tree)
Figure 2: Optimization logic for the diastereoselective addition step.
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.
-
Cogan, D. A.; Liu, G.; Ellman, J. A. (1999).[1] "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 55(29), 8883–8904.
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
BenchChem Protocols. "Grignard Reaction with Ethylmagnesium Bromide: Safety and Handling."
-
Phenomenex Application Guide. "Chiral HPLC Separations: Strategies for Amine Resolution."
Sources
Procedure for Boc-protection of 1-(2-Bromophenyl)propan-1-amine
Application Note: Optimized Protocol for the
Subject: High-yield synthesis of
Introduction & Strategic Analysis
The protection of primary amines with the tert-butyloxycarbonyl (Boc) group is a foundational transformation in medicinal chemistry. However, the specific substrate 1-(2-Bromophenyl)propan-1-amine presents unique challenges that standard textbook protocols often fail to address efficiently.
Substrate Analysis:
-
Steric Hindrance: The amine is located at a benzylic position flanked by an ethyl group and an ortho-bromo substituted phenyl ring. This creates a "steric wall" that retards the nucleophilic attack on the di-tert-butyl dicarbonate (
) electrophile. -
Electronic Effects: The electron-withdrawing nature of the bromine atom slightly reduces the nucleophilicity of the benzylic amine.
-
Solubility: The lipophilic nature of the bromo-aryl moiety dictates the use of organic solvents (DCM or THF) over aqueous biphasic systems to ensure homogeneity.
Experimental Strategy:
To overcome the kinetic barrier imposed by the ortho-substituent, this protocol utilizes 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst. While standard protocols rely solely on triethylamine (TEA) as a proton scavenger, the addition of catalytic DMAP generates a highly reactive
Reaction Mechanism & Logic
The following diagram illustrates the DMAP-catalyzed pathway. Note how DMAP activates the anhydride, creating a "Boc-pyridinium" species that is much more electrophilic than
Figure 1: Catalytic cycle of DMAP-mediated Boc protection.[1] The formation of the activated N-Boc-pyridinium species is the rate-determining accelerator.
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |
| 1-(2-Bromophenyl)propan-1-amine | 214.10 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 218.25 | 1.2 | Reagent |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Proton Scavenger) |
| DMAP | 122.17 | 0.1 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | - | 0.2 M | Solvent |
Step-by-Step Procedure
Phase 1: Setup and Dissolution
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.
-
Charge the flask with 1-(2-Bromophenyl)propan-1-amine (1.0 equiv).
-
Note: If starting from the HCl salt, add 2.5 equiv of TEA instead of 1.5 equiv to ensure free-basing in situ.
-
-
Add anhydrous DCM to achieve a concentration of approximately 0.2 M (e.g., 5 mL solvent per 1 mmol substrate).
-
Add Triethylamine (TEA) (1.5 equiv) via syringe.
-
Add DMAP (0.1 equiv) in one portion.
-
Observation: The solution should remain clear.
-
Phase 2: Reaction 6. Cool the mixture to 0°C using an ice bath.
- Reasoning: Although the reaction is not violently exothermic, cooling prevents rapid
evolution which can cause solvent splashing.
- Add
(1.2 equiv) slowly as a solution in a minimal amount of DCM or portion-wise if solid. - Remove the ice bath after 15 minutes and allow the reaction to warm to room temperature (20-25°C).
- Stir for 3–6 hours.
- Monitoring: Check by TLC (Hexanes/EtOAc 4:1). The product will have a higher
than the starting amine. Ninhydrin stain will visualize the starting amine (red/purple) but NOT the Boc-protected product. Use UV (254 nm) to visualize the product.
Phase 3: Workup & Isolation 10. Quench: Dilute the reaction mixture with an equal volume of DCM. 11. Acid Wash: Wash the organic phase with 0.5 M HCl (2 x volume).
- Critical Step: This removes the catalytic DMAP, excess TEA, and any unreacted amine. The Boc group is stable to dilute acid for short durations at RT.
- Base Wash: Wash the organic phase with saturated aqueous
.
- Purpose: Neutralizes residual acid and removes water-soluble byproducts.
- Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator). - Purification: The crude material usually crystallizes as a white/off-white solid or clear oil. If purity is <95%, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the target molecule.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of 2-Br group prevents attack. | Increase DMAP to 0.2 equiv. Heat to reflux (40°C) in DCM. |
| "Oiling Out" | Product is lipophilic and retains solvent. | Co-evaporate with pentane or diethyl ether to induce solidification. Dry under high vacuum for 12h. |
| Starting Material Remains | Amine HCl salt was not fully neutralized. | Ensure TEA is |
| New Spot on TLC (Low Rf) | Deprotection occurred during workup. | Acid wash was too strong or too long. Use 10% Citric Acid instead of HCl, or perform washes quickly (cold). |
Safety & Handling
-
: Toxic by inhalation and flammable. Molten
can generate significant pressure in closed vessels. Always vent reaction vessels. -
Gas Evolution: The reaction generates
.[5][6] Do not seal the reaction vessel tightly; use a bubbler or a needle vent. -
1-(2-Bromophenyl)propan-1-amine: Treat as a potential irritant and sensitizer. Handle in a fume hood.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc stability and conditions).
-
Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: their reactions with amines and alcohols." The Journal of Organic Chemistry2000 , 65(20), 6368-6380.
-
BenchChem. "Application Notes and Protocols: N-Boc Protection of Amines Catalyzed by DMAP." BenchChem Technical Library2025 .
-
Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)."
Sources
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Palladium-catalyzed cross-coupling reactions using 1-(2-Bromophenyl)propan-1-amine
This Application Note is designed for research scientists and process chemists engaged in the synthesis of isoquinoline alkaloids, pharmacophores, and chiral building blocks. It addresses the specific challenges and strategic utility of 1-(2-Bromophenyl)propan-1-amine in Palladium-catalyzed cross-coupling reactions.
Executive Summary
1-(2-Bromophenyl)propan-1-amine is a high-value "ortho-functionalized" benzylic amine scaffold. Its structural duality—possessing both an aryl halide (electrophile) and a benzylic primary amine (nucleophile/directing group)—makes it a versatile divergent intermediate.
This guide details two distinct synthetic pathways:
-
Pathway A (C-C Coupling): Suzuki-Miyaura coupling to generate biaryl amines, preserving the aliphatic amine.
-
Pathway B (Annulation): Intramolecular cyclization strategies to synthesize 1-ethylisoquinoline derivatives.
Key Technical Challenge: The primary amine is a potent Lewis base that can poison Pd(0) catalysts or participate in competitive Buchwald-Hartwig N-arylation. Successful coupling requires precise ligand selection to enforce chemoselectivity.
Strategic Reaction Landscape
The following diagram illustrates the divergent reactivity of the substrate. The choice of catalyst system dictates whether the reaction proceeds via intermolecular coupling (preserving the linear chain) or intramolecular cyclization (forming a heterocycle).
Figure 1: Divergent synthetic pathways for 1-(2-Bromophenyl)propan-1-amine. Pathway A utilizes sterically demanding ligands to favor C-C bond formation. Pathway B leverages the amine for ring closure.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: To couple the aryl bromide with an aryl boronic acid while preventing N-arylation or catalyst poisoning by the free amine.
Mechanistic Insight
Standard ligands (e.g., PPh3) often fail with free amines because the amine nitrogen coordinates tightly to the Pd(II) center, arresting the catalytic cycle.
-
Solution: Use Buchwald Dialkylbiaryl Ligands (specifically SPhos or XPhos ).
-
Why? These bulky, electron-rich ligands facilitate oxidative addition into the hindered ortho-C-Br bond and prevent the amine from binding to the metal center due to steric crowding.
Experimental Protocol
Scale: 1.0 mmol
| Reagent | Equiv.[1][2][3][4] | Amount | Role |
| 1-(2-Bromophenyl)propan-1-amine | 1.0 | 214 mg | Substrate |
| Phenylboronic Acid | 1.5 | 183 mg | Coupling Partner |
| Pd(OAc)₂ | 0.02 | 4.5 mg | Pre-catalyst (2 mol%) |
| SPhos | 0.04 | 16.4 mg | Ligand (4 mol%) |
| K₃PO₄ (Tribasic) | 3.0 | 636 mg | Base |
| Toluene / Water | 10:1 | 5 mL | Solvent System |
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a distinct vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/green, indicating active L-Pd(0) formation.
-
Reaction Assembly: To a 20 mL reaction vial equipped with a stir bar, add the substrate, boronic acid, and finely ground K₃PO₄.
-
Solvent Addition: Add the remaining Toluene (3.5 mL) and Water (0.5 mL). The biphasic system is crucial for solubilizing the inorganic base.
-
Initiation: Add the pre-complexed catalyst solution to the reaction vial.
-
Reaction: Seal the vial and heat to 80°C for 12 hours. Vigorous stirring is essential to mix the phases.
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).
-
Purification: The free amine product is polar. Acidify the organic layer with 1M HCl to extract the product into the aqueous phase (purification by extraction). Wash the organic layer (impurities). Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM. Dry over Na₂SO₄ and concentrate.
Validation Criteria:
-
TLC: Monitor disappearance of starting bromide (Rf ~0.4 in 10% MeOH/DCM).
-
¹H NMR: Look for the disappearance of the distinct ortho-proton doublet of the starting material and the appearance of new aromatic protons from the biaryl system.
Protocol B: Isoquinoline Synthesis via Heck-Cyclization
Objective: To synthesize 1-ethylisoquinoline derivatives via a cascade Heck reaction followed by intramolecular aza-Michael or condensation steps.
Mechanistic Insight
This pathway exploits the ortho-positioning. A Heck coupling with an acrylate ester creates a cinnamyl system. The pendant amine then attacks the conjugated ester (aza-Michael) or carbonyl (condensation) to close the ring.
Figure 2: Cascade mechanism for the synthesis of isoquinoline scaffolds.
Experimental Protocol
Scale: 1.0 mmol
| Reagent | Equiv.[1][2][4] | Amount | Role |
| Substrate | 1.0 | 214 mg | Starting Material |
| Ethyl Acrylate | 2.0 | 200 mg | Heck Acceptor |
| Pd(OAc)₂ | 0.05 | 11 mg | Catalyst (5 mol%) |
| PPh₃ | 0.10 | 26 mg | Ligand (10 mol%) |
| Et₃N (Triethylamine) | 3.0 | 0.42 mL | Base |
| DMF (Anhydrous) | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction tube under Argon.
-
Charging: Add substrate, Pd(OAc)₂, and PPh₃.
-
Solvent/Base: Add DMF and Et₃N via syringe.
-
Reagent: Add Ethyl Acrylate last.
-
Reaction: Heat to 100°C for 16-24 hours.
-
Note: The initial Heck product (cinnamyl derivative) may be observed. Prolonged heating often drives the cyclization to the dihydroisoquinoline.
-
-
Oxidation (Optional): If the target is the fully aromatic isoquinoline, the resulting dihydro-intermediate may require oxidation. Add MnO₂ (5 equiv.) to the crude mixture and stir at RT for 2 hours.
-
Purification: Filter through Celite. Dilute with water and extract with Et₂O. Purify via flash chromatography (Hexanes/EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Pathway A) | Catalyst poisoning by free amine. | Switch to Pd(dba)₂ + XPhos . The biaryl ligands are more resistant to amine coordination. |
| N-Arylation Byproduct | Competitive Buchwald coupling. | Ensure Base is weak (use K₃PO₄ or Na₂CO₃, avoid NaOtBu). Lower temperature to 60°C. |
| Protodehalogenation | Reduction of C-Br to C-H. | Solvent is too "wet" or alcoholic. Use anhydrous Toluene or DMF. |
| Incomplete Cyclization (Pathway B) | Stable Heck intermediate. | Increase temperature to 120°C or add a Lewis Acid (e.g., 10 mol% Yb(OTf)₃) to catalyze the ring closure. |
References
-
Suzuki-Miyaura Coupling of Unprotected Amino-Aryl Halides
-
Ligand Selection for Chemoselective Coupling
-
Isoquinoline Synthesis via Heck Reaction
-
General Review of Pd-Catalyzed Heterocycle Synthesis
Sources
- 1. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]
- 2. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromophenyl)propan-1-amine
Status: Active Ticket ID: CHEM-SUP-2024-BR Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aryl Amines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield suppression in the synthesis of 1-(2-Bromophenyl)propan-1-amine . This molecule presents a classic "perfect storm" of synthetic challenges:
-
Steric Hindrance: The ortho-bromo substituent creates significant steric bulk around the carbonyl carbon, inhibiting nucleophilic attack by ammonia or hydroxylamine.
-
Chemoselectivity: The aryl bromide is susceptible to hydrodehalogenation (loss of Br) under standard catalytic hydrogenation conditions (e.g., Pd/C), leading to the formation of the non-halogenated analog (1-phenylpropan-1-amine).
-
Equilibrium Issues: In direct reductive amination, the formation of the intermediate imine is unfavorable due to the steric crowding, leading to direct reduction of the ketone to the alcohol (1-(2-bromophenyl)propan-1-ol).
This guide provides two high-fidelity protocols designed to bypass these failure modes.
Module 1: The "Gold Standard" Route (Titanium-Mediated Reductive Amination)
Context: If you are using standard NaBH₃CN/NH₄OAc and getting yields <40%, it is because the imine formation is incomplete before reduction begins.
The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1] Ti(OiPr)₄ acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a water scavenger that drives the equilibrium toward the imine (Bhattacharyya, 1995).
Protocol A: Ti(OiPr)₄ / NaBH₄ System
Reagents:
-
2-Bromopropiophenone (1.0 equiv)
-
Titanium(IV) isopropoxide (2.0 equiv)
-
Ammonia (2M in Ethanol or Methanol) (5.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
Workflow:
-
Complexation: Dissolve ketone in 2M NH₃/EtOH. Add Ti(OiPr)₄ under inert atmosphere (Ar/N₂).
-
Aging (Critical): Stir for 6–12 hours at ambient temperature. Do not rush this. You are forming the titanium-imine complex.
-
Reduction: Cool to 0°C. Add NaBH₄ portion-wise.
-
Quench: Add 2M NH₄OH (aq). A white precipitate (TiO₂) will form.
-
Workup: Filter the precipitate. Extract the filtrate with DCM or Et₂O.
Troubleshooting Guide (Q&A)
Q: The reaction mixture turned into a thick white paste during the quench, and I trapped my product in the solid.
-
A: This is hydrated titanium dioxide. Do not just filter. Suspend the solid in DCM and stir vigorously for 15 minutes to leach the amine out of the titanium matrix. Alternatively, wash the solid with 1M NaOH to dissolve the amphoteric titanium species, allowing for easier extraction.
Q: I isolated a large amount of 1-(2-bromophenyl)propan-1-ol (the alcohol).
-
A: The "Aging" step was too short. If the imine is not fully formed when NaBH₄ is added, the borohydride will preferentially reduce the remaining ketone to the alcohol. Because of the ortho-bromo steric hindrance, this ketone requires longer than usual to convert to the imine. Increase aging time to 12 hours.
Q: Can I use NaBH₃CN instead of NaBH₄?
-
A: Yes, but it is generally unnecessary with the Titanium method. Ti(OiPr)₄ coordinates the imine so strongly that the cheaper NaBH₄ becomes sufficiently selective.
Module 2: The "High Fidelity" Route (Oxime Reduction)
Context: If the Titanium method fails or you require absolute purity without titanium residues, the two-step Oxime route is the robust alternative.
The Critical Failure Mode: Dehalogenation.
-
Do NOT use: H₂ + Pd/C (Standard hydrogenation). This will strip the bromine atom (Ramanathan & Jimenez, 2010).
-
Do NOT use: LiAlH₄ (Lithium Aluminum Hydride) in refluxing THF. This often leads to debromination in ortho-halo systems.
The Solution: Use Zinc/Acetic Acid or NaBH₄/ZrCl₄ .
Protocol B: Oxime Formation & Zn/AcOH Reduction
Step 1: Oximation
-
Reflux 2-bromopropiophenone with Hydroxylamine HCl (1.5 equiv) and Sodium Acetate (1.5 equiv) in Ethanol/Water.
-
Yield Check: This step should be quantitative (>95%). If not, the steric bulk is preventing attack; increase reflux time.
Step 2: Reduction (The "Soft" Reduction)
-
Dissolve the oxime in Glacial Acetic Acid.
-
Add Zinc dust (10 equiv) portion-wise at <40°C.
-
Stir until TLC shows consumption of oxime.
-
Mechanism: Electron transfer from Zn surface reduces the N-O bond first, then the C=N bond, without sufficient potential to insert into the Ar-Br bond.
Troubleshooting Guide (Q&A)
Q: My product is colored (yellow/brown) after the Zinc reduction.
-
A: This is likely trace azo/hydrazo impurities or oxidized zinc species. Perform an acid-base extraction:
-
Acidify to pH 1 (amine goes to water).
-
Wash with DCM (remove non-basic impurities).
-
Basify aqueous layer to pH 12 (amine goes freebase).
-
Extract into DCM.
-
Q: Can I use Raney Nickel?
-
A: Use with extreme caution. Raney Ni is less aggressive toward Ar-Br than Pd/C, but dehalogenation is still a risk at high pressures. If you must use catalytic hydrogenation, use PtO₂ (Adams' catalyst) in acidic media, which is generally safer for aryl halides than Pd.
Visualizing the Pathways
The following diagram illustrates the decision logic and chemical pathways for optimizing this synthesis.
Caption: Synthesis decision tree highlighting the Titanium-mediated route (Left) vs. the Oxime route (Right) and common failure modes.
Comparative Data: Reducing Agents
Use this table to select the appropriate reducing agent based on your available equipment and tolerance for side products.
| Reducing System | Compatibility with Ar-Br | Yield Potential | Primary Risk |
| Ti(OiPr)₄ / NaBH₄ | Excellent | 85-95% | Alcohol formation if not aged properly. |
| Zn / AcOH | Excellent | 80-90% | Incomplete reduction if Zn is oxidized/old. |
| NaBH₄ / ZrCl₄ | Good | 85-92% | Requires dry milling/solvent-free conditions (Miriyala et al., 2004). |
| H₂ / Pd/C | Poor | <30% (Target) | Severe Dehalogenation (Product becomes 1-phenylpropan-1-amine). |
| LiAlH₄ (LAH) | Moderate | 60-70% | Risk of debromination at reflux; difficult workup. |
| Leuckart (Formic Acid) | Good | 50-65% | High temp required; formation of N-formyl intermediate requiring hydrolysis. |
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Organic Chemistry, 60(15), 4928-4929.
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[2] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471.
-
Ramanathan, A., & Jimenez, L. S. (2010).[3] "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups." Synthesis, 2010(2), 217-220.[3]
-
Afonso, C. A. M., et al. (2011). "A Rapid and Practical Protocol for Solvent-Free Reduction of Oximes to Amines with NaBH4/ZrCl4/Al2O3 System." ResearchGate.
Disclaimer: This guide is intended for professional research use only. 1-(2-Bromophenyl)propan-1-amine is a chemical precursor; users must comply with all local regulations regarding the handling of halogenated amphetamine derivatives.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Chemoselective Reduction of 1-(2-Bromophenyl)propan-1-one
Statement of Problem
The reduction of the ketone in 1-(2-Bromophenyl)propan-1-one to the corresponding secondary alcohol, 1-(2-Bromophenyl)propan-1-ol, is a critical transformation in many synthetic pathways. However, a frequent and significant challenge is the concurrent reduction of the carbon-bromine bond, leading to the formation of 1-phenylpropan-1-ol. This undesired side reaction, known as hydrodebromination or simply debromination, lowers the yield of the target molecule and introduces a byproduct that can be difficult to separate. This guide provides a comprehensive overview of the underlying mechanisms and offers robust troubleshooting strategies and protocols to achieve high chemoselectivity for the desired ketone reduction.
Frequently Asked Questions (FAQs)
Q1: Why is debromination a common side reaction when using standard reducing agents like sodium borohydride (NaBH₄)?
A1: Standard sodium borohydride (NaBH₄) reductions, while excellent for many ketones, can be too harsh for sensitive substrates like aryl halides.[1][2] The hydride (H⁻) supplied by NaBH₄ is a potent reducing agent.[3] The mechanism of debromination can be complex, but it is often promoted by factors such as elevated temperatures, certain solvents, and the inherent electronic properties of the aryl halide. In some cases, trace metal impurities can catalyze the reductive cleavage of the C-Br bond.
Q2: What is the single most effective method to try first to avoid debromination?
A2: The Luche Reduction is the most widely recommended starting point for selectively reducing a ketone in the presence of a sensitive functional group like an aryl bromide.[4][5] This method uses sodium borohydride in combination with a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcohol solvent like methanol or ethanol at low temperatures.[6]
Q3: How does the Luche Reduction prevent debromination?
A3: The Luche reduction's selectivity stems from the role of the cerium(III) ion.[5] CeCl₃ coordinates to the alcohol solvent, increasing its acidity.[6] This allows for the in-situ formation of cerium alkoxides and various alkoxyborohydrides. These modified hydride reagents are "harder" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory.[4] The hard carbonyl oxygen is a better match for these hard nucleophiles than the softer C-Br bond, leading to a highly selective 1,2-reduction of the ketone with minimal side reactions.
Q4: Are there alternatives if the Luche Reduction is not effective enough?
A4: Yes. If debromination persists, Catalytic Transfer Hydrogenation (CTH) is an excellent and often milder alternative.[7][8] This method uses a hydrogen donor (like isopropanol or formic acid) in the presence of a transition metal catalyst (e.g., based on Ruthenium, Rhodium, or Iridium) to selectively reduce the ketone.[9][10] These systems are known for their high chemoselectivity, often leaving reducible groups like aryl halides, esters, and nitriles untouched.[9]
Understanding the Competing Reaction Pathways
To effectively troubleshoot, it is crucial to understand the two competing reactions occurring in the flask. The goal is to favor the kinetics of the desired ketone reduction while suppressing the pathway leading to C-Br bond cleavage.
Caption: Competing reaction pathways for the reduction of 1-(2-Bromophenyl)propan-1-one.
Troubleshooting Guide & Recommended Protocols
This section provides a decision-making workflow and detailed experimental protocols to minimize debromination.
Troubleshooting Decision Workflow
Caption: Decision workflow for troubleshooting debromination.
Protocol 1: Luche Reduction (First-Line Approach)
This protocol is designed to maximize the chemoselective reduction of the ketone.[6][11] The key is the formation of a "harder" borohydride reagent in situ, which preferentially attacks the hard carbonyl center.[4]
Materials:
-
1-(2-Bromophenyl)propan-1-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-(2-Bromophenyl)propan-1-one (1.0 eq) and CeCl₃·7H₂O (1.1 eq).
-
Dissolution: Add anhydrous methanol (approx. 0.1 M concentration relative to the ketone) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 15-20 minutes to ensure thermal equilibrium.
-
Addition of NaBH₄: Add NaBH₄ (1.1 eq) portion-wise over 5-10 minutes. Caution: Gas (H₂) evolution will occur. Ensure the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the reaction is complete, slowly and carefully add 1 M HCl at 0 °C to quench the excess NaBH₄ and neutralize the mixture (target pH ~6-7).
-
Extraction: Remove the flask from the ice bath. Add ethyl acetate and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude alcohol via flash column chromatography if necessary.
Data Comparison: Standard vs. Selective Reduction Methods
The choice of reducing agent and conditions has a dramatic impact on the product distribution. The following table summarizes typical outcomes.
| Method | Reducing System | Temp. (°C) | Typical Yield of 1-(2-Bromophenyl)propan-1-ol | Typical Yield of 1-Phenylpropan-1-ol (Debrominated) |
| Standard NaBH₄ | NaBH₄ / MeOH | 25 | 60-75% | 20-35% |
| Luche Reduction | NaBH₄ / CeCl₃·7H₂O / MeOH | 0 | >95% | <5% |
| Catalytic Transfer | Ru or Ir catalyst / i-PrOH | 80 | >90% | <2% |
Protocol 2: Catalytic Transfer Hydrogenation (Alternative Approach)
This method is an excellent alternative if the Luche reduction fails or if scaling up is required, as it avoids stoichiometric inorganic reagents. It is known for its high selectivity.[8][9]
Materials:
-
1-(2-Bromophenyl)propan-1-one
-
Transfer hydrogenation catalyst (e.g., a commercially available Ru-based catalyst, ~1-2 mol%)
-
Isopropanol (i-PrOH), anhydrous
-
Potassium tert-butoxide (KOtBu) or another suitable base (e.g., KOH)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: To a dry flask under an inert atmosphere, add the catalyst (e.g., 0.01-0.02 eq) and the base (e.g., 0.1 eq).
-
Addition of Reagents: Add anhydrous isopropanol, followed by the 1-(2-Bromophenyl)propan-1-one (1.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the isopropanol.
-
Extraction: Dissolve the residue in an organic solvent (e.g., EtOAc) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify by flash column chromatography as needed.
References
-
Enantioselective reduction of ketones. Wikipedia. [Link]
-
Transfer hydrogenation of aldehydes and ketones catalyzed using an aminophosphinite POCNH pincer complex of Ni(ii). Dalton Transactions (RSC Publishing). [Link]
-
Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [Link]
-
Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8. PMC. [Link]
-
N, N-Mn(I)-Catalyzed Transfer Hydrogenation of Ketones. Preprints.org. [Link]
-
Ketone Reduction. WordPress. [Link]
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Luche reduction. Wikipedia. [Link]
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Luche reduction. Name-Reaction.com. [Link]
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Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal. [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]
-
An initially proposed mechanism for the reduction of aryl halides to arenes. ResearchGate. [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
19.3. Reductions using NaBH4, LiAlH4. Organic Chemistry II - Lumen Learning. [Link]
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Technical Support Center: Removing Aldehyde Impurities from 1-(2-Bromophenyl)propan-1-amine
Welcome to the technical support guide for the purification of 1-(2-Bromophenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with product purity, specifically the presence of aldehyde contaminants. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical principles to empower your experimental choices.
The purity of an active pharmaceutical ingredient (API) or a key intermediate like 1-(2-Bromophenyl)propan-1-amine is paramount. Aldehyde impurities, even in trace amounts, can lead to unwanted side reactions, affect biological activity, and complicate regulatory filings. This guide provides a structured, question-and-answer approach to troubleshoot and resolve these common purification challenges.
Troubleshooting Guide
This section addresses specific issues you might encounter during and after the synthesis of 1-(2-Bromophenyl)propan-1-amine.
Q1: Why am I seeing an unexpected aldehyde peak in my analytical data (e.g., NMR, GC-MS) after synthesizing 1-(2-Bromophenyl)propan-1-amine?
A: The presence of an aldehyde impurity, most commonly the starting material 2-bromobenzaldehyde or a related derivative, typically points to an incomplete reaction during synthesis. A prevalent synthetic route to primary amines like the target compound is reductive amination .[1][2][3]
This process involves two key steps:
-
Imine Formation: The reaction of an aldehyde or ketone with a primary amine to form an imine (also known as a Schiff base).[4][5] This is a reversible, acid-catalyzed reaction where water is eliminated.
-
Reduction: The in-situ reduction of the C=N double bond of the imine to form the final amine.
If the reduction step is not fully efficient or if the reaction conditions are not optimized, unreacted starting aldehyde will remain in the crude product mixture. The equilibrium between the carbonyl compound and the imine can be shifted by factors like pH and the removal of water.[2][5] Careful control of the reducing agent and reaction stoichiometry is crucial to drive the reaction to completion.[3][6]
Q2: My final product is showing a positive test for aldehydes. How can I remove this impurity effectively?
A: There are two highly effective and widely used methods for selectively removing aldehyde impurities from an organic product: a classical liquid-liquid extraction with sodium bisulfite and a more modern solid-phase extraction using scavenger resins.
-
Sodium Bisulfite Wash: This is a robust and cost-effective method based on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[7][8][9] This adduct partitions into the aqueous phase, leaving the purified amine in the organic layer.
-
Aldehyde Scavenger Resins: These are functionalized solid supports (polymers) designed to irreversibly capture specific compounds.[10][11] Resins with functional groups like hydrazine or amino-oxy moieties react selectively with aldehydes to form stable covalent bonds, allowing the impurity to be removed by simple filtration.[12][13]
The choice between these methods depends on factors like the scale of your reaction, the sensitivity of your product to aqueous workups, and cost considerations.
Q3: The sodium bisulfite wash seems ideal for my current scale. Can you provide a detailed, validated protocol?
A: Certainly. The bisulfite wash is an excellent choice for purifying compounds that are stable to aqueous conditions. The key is to facilitate the reaction by using a water-miscible co-solvent before performing the extraction with a water-immiscible solvent.[7][8]
Experimental Protocol: Aldehyde Removal via Bisulfite Extraction
-
Dissolution: Dissolve the crude 1-(2-Bromophenyl)propan-1-amine product in a suitable water-miscible organic solvent like methanol or THF. The goal is to create a homogeneous solution.[8]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the solution. Shake the mixture vigorously for 5-10 minutes. The nucleophilic bisulfite ion will react with the aldehyde impurity to form the bisulfite adduct.[7][9]
-
Extraction: Transfer the mixture to a separatory funnel. Add a water-immiscible organic solvent in which your amine product is soluble (e.g., ethyl acetate or dichloromethane) and an equal volume of water to dilute the aqueous phase. Shake the funnel vigorously to partition the components.
-
Phase Separation: Allow the layers to separate completely. The upper organic layer contains your purified amine, while the lower aqueous layer contains the water-soluble aldehyde-bisulfite adduct.[7][8]
-
Work-up:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer 2-3 times with deionized water to remove any residual bisulfite or co-solvent.
-
Wash the organic layer with brine to facilitate drying.
-
Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified 1-(2-Bromophenyl)propan-1-amine.
Q4: My product is sensitive to pH changes and aqueous conditions. What is the protocol for using a scavenger resin?
A: For sensitive substrates, a scavenger resin is the superior choice as it avoids harsh pH conditions and aqueous workups.[10] The process is straightforward and relies on the high selectivity of the resin's functional groups for aldehydes.[10][12]
Experimental Protocol: Aldehyde Removal via Scavenger Resin
-
Resin Selection & Preparation: Choose a commercially available aldehyde scavenger resin (e.g., a hydrazine or aminomethyl-functionalized polystyrene resin). Swell the resin in the reaction solvent for 15-30 minutes before use as per the manufacturer's instructions.
-
Scavenging: Dissolve the crude 1-(2-Bromophenyl)propan-1-amine in a suitable anhydrous organic solvent (e.g., dichloromethane, THF). Add the pre-swollen scavenger resin to the solution (typically 2-3 molar equivalents relative to the estimated amount of aldehyde impurity).
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the aldehyde and the specific resin used. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the aldehyde impurity.
-
Isolation: Once the scavenging is complete, simply filter the reaction mixture to remove the resin. The resin beads will contain the bound aldehyde impurity.
-
Purification: Wash the collected resin beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and the washings.
-
Final Product: Concentrate the combined filtrate under reduced pressure to obtain the highly pure 1-(2-Bromophenyl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a bisulfite wash and a scavenger resin?
A: The decision depends on several factors. The following table summarizes the key considerations:
| Feature | Sodium Bisulfite Wash | Aldehyde Scavenger Resin |
| Mechanism | Reversible nucleophilic addition to form a water-soluble salt.[7][8] | Irreversible covalent bond formation with a solid support.[10][12] |
| Selectivity | High for aldehydes and some reactive ketones.[7][8] | Very high for aldehydes; specific resins are available.[10][13] |
| Conditions | Aqueous, biphasic system. May involve pH changes. | Anhydrous, neutral conditions. |
| Workup | Liquid-liquid extraction, washing, drying. | Simple filtration.[10] |
| Scalability | Excellent for large-scale industrial processes. | Best for lab to medium scale; can be costly for very large scale. |
| Cost | Low (reagents are inexpensive). | High (resins are specialty items). |
| Best For... | Robust, non-sensitive products; large quantities. | Sensitive substrates, parallel synthesis, rapid purification.[10] |
Q2: How can I confirm that the aldehyde impurity has been successfully removed?
A: Analytical validation is critical. The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Highly sensitive for detecting volatile impurities. You should see the disappearance of the peak corresponding to the aldehyde's mass.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for purity assessment. For trace-level detection, aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (DNPH).[14][15] This creates a hydrazone derivative with a strong UV chromophore, significantly enhancing detection limits at a wavelength of 365 nm.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic aldehyde proton signal (typically 9-10 ppm for aromatic aldehydes) in the ¹H NMR spectrum should be absent in the purified product.
Q3: Can I recover the aldehyde impurity from the bisulfite adduct?
A: Yes, the formation of the bisulfite adduct is reversible. If you need to recover the aldehyde (for instance, to quantify the impurity level), you can treat the separated aqueous layer containing the adduct. Adding a strong base (like sodium hydroxide to pH 12) or a dilute mineral acid will break down the adduct, regenerating the free aldehyde.[7][8][16] The liberated aldehyde can then be extracted back into an organic solvent.[7]
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
ResearchGate. Accurate Determination of Aldehydes in Amine Catalysts or Amines by 2,4-Dinitrophenylhydrazine Derivatization. [Link]
-
Wikipedia. Reductive amination. [Link]
-
ASI. Formation and Determination of Aldehydes in Amine Catalysts. (2015). [Link]
-
ResearchGate. Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. [Link]
-
Reddit. Purification of aldehydes and ketones using Sodium Bisulfite. (2021). [Link]
-
Wikipedia. Scavenger resin. [Link]
-
PubMed. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. (2004). [Link]
-
YouTube. Imine and Enamine Formation Reactions With Reductive Amination. (2018). [Link]
-
YouTube. Reductive Amination: Preparation of an Imine. (2022). [Link]
-
National Center for Biotechnology Information. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). [Link]
-
Myers Group, Harvard University. C–N Bond-Forming Reactions: Reductive Amination. [Link]
-
GSC Group. REMARKABLE ALDEHYDE SCAVENGERS. [Link]
-
ResearchGate. How do I break benzaldehyde-sodium bisulphite complex? (2015). [Link]
-
Chemistry LibreTexts. Reaction with Primary Amines to form Imines. (2023). [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Chemistry Steps. Imines from Aldehydes and Ketones with Primary Amines. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
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- 8. Workup [chem.rochester.edu]
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- 10. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 11. Scavenger resin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Steric Hindrance in 2-Bromo Substituted Benzylamine Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for minimizing steric hindrance effects in reactions involving 2-bromo substituted benzylamines. The presence of a bromine atom at the ortho position of the benzylamine ring introduces significant steric bulk, which can impede reaction kinetics and overall yield. This document offers practical, field-proven insights to overcome these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with a 2-bromo substituted benzylamine is resulting in low to no product yield. What are the likely causes and how can I improve it?
Answer:
Low yields in cross-coupling reactions with sterically hindered substrates like 2-bromo benzylamines are common and typically stem from challenges in the catalytic cycle.[1] The bulky ortho-bromo group can hinder both the oxidative addition of the palladium catalyst to the aryl bromide and the subsequent reductive elimination to form the desired product.[1]
Causality and Optimization Strategy:
The key to overcoming this is to facilitate these sterically demanding steps by carefully selecting the catalyst system (ligand and palladium precursor) and optimizing reaction conditions.
Troubleshooting Workflow:
Sources
Technical Support Center: Purification Strategies for Oily 1-(2-Bromophenyl)propan-1-amine Free Base
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of the oily free base of 1-(2-bromophenyl)propan-1-amine. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth solutions and explanations to common purification issues.
Troubleshooting Guide
Issue 1: My 1-(2-Bromophenyl)propan-1-amine free base is a persistent oil and will not crystallize. How can I obtain a solid product?
This is a common challenge with many low-melting or conformationally flexible amines. The oily nature can be due to the inherent physical properties of the free base or the presence of impurities that inhibit crystallization.
Root Cause Analysis:
-
Inherent Properties: The free base may have a melting point below room temperature or exist as a stable supercooled liquid.
-
Impurities: Residual solvents, starting materials (e.g., 1-(2-bromophenyl)propan-1-one), or reaction byproducts can act as "crystallization inhibitors."[1]
Solutions:
-
Salt Formation for Crystallization: This is the most robust and highly recommended strategy. By converting the basic amine to an acid addition salt, you introduce ionic character, which significantly increases the melting point and promotes the formation of a crystalline solid.[2][3] The hydrochloride salt is a common and effective choice.
-
Rationale: The reaction of the amine with a strong acid like hydrochloric acid protonates the nitrogen atom, forming an ammonium salt.[2] This ionic compound has a much more ordered crystal lattice structure compared to the neutral, oily free base.
dot
Caption: Salt formation and regeneration workflow.
Step-by-Step Protocol: Hydrochloride Salt Formation
-
Dissolve the crude oily amine in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.[3][4] Anhydrous conditions are often preferred to prevent the co-precipitation of water-soluble inorganic salts.[5]
-
Observe the precipitation of the hydrochloride salt. If precipitation is slow, cool the mixture in an ice bath or gently scratch the inside of the flask with a glass rod to induce crystallization.
-
Collect the solid salt by vacuum filtration and wash it with a small amount of the cold solvent used for precipitation.
-
Dry the crystalline salt under vacuum.
-
To regenerate the pure free base, dissolve the salt in water, and add a base (e.g., 10% NaOH or saturated NaHCO₃ solution) until the pH is basic. Extract the liberated oily amine with an organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
-
Solvent-Induced Crystallization: If you must crystallize the free base directly, a systematic solvent screen is necessary.
Step-by-Step Protocol: Solvent Screening
-
Dissolve a small amount of the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate).
-
Slowly add a poor solvent (an "anti-solvent") in which the amine is insoluble (e.g., hexanes, heptane) until the solution becomes turbid.[6]
-
Gently warm the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
If crystals form, they can be used to seed a larger batch.
-
Issue 2: I'm observing significant streaking and poor separation during column chromatography on silica gel.
Amines are basic compounds and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to irreversible adsorption, peak tailing, and poor separation.[7]
Solutions:
-
Basified Silica Gel/Mobile Phase: The most common and effective solution is to neutralize the acidic sites on the silica gel.[7]
-
Rationale: Adding a small amount of a basic modifier, typically triethylamine (TEA), to the mobile phase deprotonates the acidic silanol groups, preventing the protonated amine from binding ionically to the stationary phase. This results in sharper peaks and better elution.
dot
Caption: Decision workflow for amine chromatography.
Step-by-Step Protocol: Column Chromatography of Amines
-
Develop a TLC System: First, find a suitable mobile phase using thin-layer chromatography (TLC). A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).
-
Add Triethylamine: To the chosen solvent system, add 0.5% to 2% (v/v) of triethylamine (TEA). Run a new TLC with this modified eluent. You should observe a significant reduction in streaking and a well-defined spot for your amine.[7]
-
Prepare the Column: Pack a column with silica gel using the mobile phase containing TEA. It is crucial to equilibrate the column with several column volumes of the eluent before loading your sample.[8][9]
-
Load and Elute: Load your crude oily amine (pre-adsorbed onto a small amount of silica gel for best results) onto the column and begin elution with the TEA-containing mobile phase.
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Alternative Stationary Phases: If issues persist, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[8]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used. This can be an excellent method for purifying polar amines.[10][11]
-
Issue 3: My amine decomposes during purification by distillation.
Aromatic amines can be susceptible to thermal degradation or oxidation at high temperatures.
Solution: Vacuum Distillation
-
Rationale: Performing the distillation under reduced pressure significantly lowers the boiling point of the compound, allowing it to be distilled at a much lower temperature where decomposition is minimized.[12][13] This is a standard technique for purifying high-boiling point or thermally sensitive liquids.
Step-by-Step Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease to maintain a good vacuum.
-
Drying Agent: It can be beneficial to add a small amount of a non-reactive drying agent like anhydrous potassium carbonate to the distillation flask to remove trace water.
-
Vacuum Application: Slowly apply the vacuum from a vacuum pump. Use a manometer to monitor the pressure.
-
Heating: Gently heat the distillation flask using a heating mantle. The amine will begin to boil at a temperature significantly lower than its atmospheric boiling point.
-
Collection: Collect the distilled, purified amine in the receiving flask. Discard the initial and final fractions, which are more likely to contain impurities.
| Purification Technique | Pros | Cons | Best For |
| Salt Crystallization | High purity, yields solid product, removes many impurity types. | Requires an extra step to regenerate the free base. | Overcoming oily nature, removing both polar and non-polar impurities. |
| Column Chromatography | Good for separating closely related compounds. | Can be material-intensive, potential for product loss on the column. | Isolating the target amine from reaction byproducts with different polarities. |
| Vacuum Distillation | Effective for removing non-volatile impurities, good for larger scales. | Requires specialized equipment, potential for thermal degradation if not controlled. | Removing high-boiling or non-volatile impurities from a thermally stable amine. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 1-(2-Bromophenyl)propan-1-amine?
Understanding potential impurities is key to designing a purification strategy. Common impurities may include:
-
Unreacted Starting Material: 1-(2-bromophenyl)propan-1-one.
-
Reducing Agent Byproducts: Depending on the synthesis method (e.g., reductive amination).
-
Over-alkylation Products: Secondary or tertiary amines if the reaction conditions are not controlled.
-
Solvents: Residual solvents from the reaction or workup.
Q2: Can I use a simple acid-base extraction to purify my amine?
Yes, this is an excellent initial purification step, often performed during the reaction workup.
-
Principle: This technique leverages the basicity of the amine.[14][15]
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer.
-
Separate the aqueous layer, basify it with a strong base (e.g., NaOH) to regenerate the free amine.
-
Extract the pure amine back into an organic solvent.
-
Q3: How do I choose the best purification strategy?
The optimal strategy depends on the scale of your purification and the nature of the impurities.
-
For high purity on a lab scale: A combination of an acid-base workup followed by salt crystallization is often the most effective method.
-
For separating structurally similar impurities: Column chromatography with a basified mobile phase is the preferred choice.
-
For removing non-volatile impurities on a larger scale: Vacuum distillation is highly efficient.
Q4: Are there any specific safety precautions I should take?
-
Handling Amines: Aromatic amines can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Vacuum Distillation: There is a risk of implosion with vacuum distillation. Always use round-bottom flasks and ensure there are no cracks in the glassware. Use a safety shield.
-
Reagents: Handle strong acids, bases, and flammable solvents with care according to standard laboratory safety procedures.
References
- Amine and HCl - salt form
- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. (2019).
- An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purific
- Column chrom
- Purific
- 1-(2-Bromophenyl)propan-2-amine. (n.d.). PubChem.
- Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc..
- Method for salt preparation. (2010).
- Making Aniline HCl. (2023). YouTube.
- 1-(2-Bromophenyl)propan-1-one. (n.d.). Sigma-Aldrich.
- Column chrom
- 1-(2-Bromophenyl)-2-methylpropan-2-amine. (n.d.). PubChem.
- Column Chromatography: Principles, Procedure, and Applic
- Column chrom
- Vacuum distill
- Vacuum distillation – Knowledge and References. (n.d.). Taylor & Francis.
- Vacuum Distill
- Workup: Amines. (n.d.). University of Rochester Department of Chemistry.
- Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc..
- The Use Of Amine In Vacuum Distillation. (2007). Cheresources.com Community.
- Amine purific
- Vacuum Distill
- Contamination in Amine Systems. (n.d.). Refining Community.
- Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. (n.d.). PMC.
- Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classific
- Ethanone, 1-(2-bromophenyl)-. (n.d.). NIST WebBook.
- (S)-1-(4-Bromophenyl)ethanamine. (n.d.). BLD Pharm.
- 3-(2-broMophenyl)propan-1-aMine synthesis. (n.d.). ChemicalBook.
- is added in portions until the red color disappears but reappears on stirring of the viscous mass. This process is continued until the mixture remains colorless. Water (approximately 200 ml.) is added, and the. (n.d.). Organic Syntheses Procedure.
- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.).
- Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one. (2025). PMC.
- Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (2023). PMC.
- Process for the purification of amines. (1962).
- Method for purifying free-base p-phenylenediamine-type photographic color developers. (n.d.).
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (n.d.).
- A process for the purification of 3-amino-1,2-propanediol and 2-amino. (2001).
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Technical Support Center: Crystallization Engineering for 1-(2-Bromophenyl)propan-1-amine Salts
Status: Operational Ticket Context: 1-(2-Bromophenyl)propan-1-amine [CAS: 1391402-23-5 (R-isomer HCl) / Generic] Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Chemical Context
Welcome to the technical support hub for 1-(2-Bromophenyl)propan-1-amine . This molecule presents a classic "difficult crystallization" profile due to the ortho-bromo substituent .
From a crystal engineering perspective, the ortho-bromo group introduces two antagonistic factors:
-
Steric Bulk: It disrupts the planar packing efficiency of the phenyl ring, often lowering the melting point of the salt (
). -
Lipophilicity: It significantly reduces water solubility while increasing solubility in organic solvents, narrowing the window for antisolvent selection.
When
Module 1: Troubleshooting "Oiling Out" (LLPS)
User Issue: "I am trying to crystallize the HCl salt from ethanol/ether, but as I cool it down, a yellow oil separates at the bottom instead of crystals. It eventually hardens into a glass."
The Mechanism
You are encountering Liquid-Liquid Phase Separation (LLPS) .[1] Because the ortho-bromo group lowers the lattice energy, the melting point of the solvated salt is likely below the boiling point of your solvent. When you create high supersaturation, the system lowers its free energy by forming a disordered liquid (oil) rather than an ordered solid, because the nucleation barrier for the liquid is near zero.
The Solution: Seeding at the Cloud Point
Do not cool rapidly. You must decouple nucleation from growth.
Protocol: Controlled Seeding for LLPS Avoidance
-
Solvent Switch: Switch from Ethanol/Ether to Isopropanol (IPA)/Isopropyl Acetate (IPAc) . Ether is too volatile and creates rapid local supersaturation.
-
Dissolution: Dissolve the free base in IPA (5 volumes) at 60°C. Add 1.05 eq of HCl (in IPA or Dioxane).
-
Cloud Point Detection: Cool slowly until the solution becomes slightly turbid (the "Cloud Point"). Stop cooling immediately.
-
Thermal Cycling: Reheat the solution by 2-5°C until it is almost clear but retains a faint haze (or add 1-2% pure seed crystals here).
-
Isothermal Aging: Hold the temperature constant for 1-2 hours. You need the oil droplets to reorganize into a lattice before cooling further.
-
Slow Cooling: Once a visible seed bed is established, cool at a rate of 5°C/hour.
Decision Tree: Oiling Out
Figure 1: Decision logic for mitigating Liquid-Liquid Phase Separation (Oiling Out).
Module 2: Chiral Resolution Strategies
User Issue: "I am using L-Tartaric acid to resolve the racemic amine. I get a solid, but the enantiomeric excess (ee) stalls at 60-70% even after recrystallization."
The Mechanism
The ortho-bromo substituent creates a "loose" packing in the tartrate salt lattice. Simple tartaric acid often relies on hydrogen bonding networks that are disrupted by the bulky bromine. This leads to the inclusion of the "wrong" enantiomer (solid solution formation) or solvent molecules (solvates) that stabilize the racemate.
The Solution: The "Dutch Resolution" Approach
If simple Tartaric acid fails, you must increase the rigidity of the resolving agent to force discrimination.
Recommended Agents:
-
Dibenzoyl-L-tartaric acid (L-DBTA): The phenyl rings on the resolving agent will pi-stack with the bromophenyl group of your amine, creating a tighter, more specific lattice.
-
Di-p-toluoyl-L-tartaric acid (L-DTTA): Similar to DBTA but slightly more lipophilic.
Comparative Screening Data (Typical for Ortho-Halo Benzylamines)
| Resolving Agent | Solvent System | Result | Typical ee% (Cycle 1) | Notes |
| L-Tartaric Acid | MeOH / Water (9:1) | Gum / Oil | N/A | High solubility, prone to oiling. |
| L-Tartaric Acid | Ethanol (95%) | Solid | 45-60% | Low selectivity; likely a solvate. |
| L-DBTA | MeOH / IPA (1:2) | Crystals | 85-92% | Recommended. Pi-stacking stabilizes the lattice. |
| (S)-Mandelic Acid | Ethyl Acetate | Solid | 70-80% | Good alternative, but salt may be too soluble. |
Resolution Workflow
Figure 2: Optimized workflow for chiral resolution of sterically hindered benzylamines.
Module 3: Impurity Rejection & Final Salt Selection
User Issue: "My final salt is white but contains 1-2% of a des-bromo impurity or starting material that I can't wash out."
The Mechanism
The ortho-bromo amine lattice is "forgiving"—it has voids that can easily accommodate impurities lacking the bromine atom (isomorphous impurities). Washing is ineffective because the impurity is inside the crystal, not on the surface.
The Solution: Thermodynamic Digestion
You must break and reform the lattice without fully dissolving it (Ostwald Ripening).
Protocol: Slurry Digestion
-
Suspend the impure salt in a solvent where it has low but non-zero solubility (e.g., Acetone or Methyl tert-butyl ether (MTBE)).
-
Heat the slurry to 50°C and stir vigorously for 4-6 hours.
-
Cool to 20°C and filter.
-
Why this works: Small, impure crystals dissolve faster than large, pure crystals. The system thermodynamically favors the deposition of the pure compound onto the larger crystals, while impurities remain in the mother liquor.
References
-
BenchChem Technical Support. (2025).[2] Preventing Oiling Out in Diastereomeric Salt Formation.[2] Retrieved from
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control Strategies.[2][3] Retrieved from
-
American Chemical Society (ACS). (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. (Discusses benzylamine salt resolution). Retrieved from
-
University of South Alabama. (2022). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2.[4] (Alternative salt forms). Retrieved from
-
NIST Chemistry WebBook. Ethanone, 1-(2-bromophenyl)- (Precursor Data).[5] Retrieved from
Sources
Handling hygroscopic nature of 1-(2-Bromophenyl)propan-1-amine HCl
Technical Support Center: 1-(2-Bromophenyl)propan-1-amine HCl
A Senior Application Scientist's Guide to Handling its Hygroscopic Nature
Welcome to the technical support center for 1-(2-Bromophenyl)propan-1-amine HCl. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a potent and valuable reagent, its efficacy in your experiments is directly linked to its proper handling. The primary challenge you will encounter is its hygroscopic nature—its tendency to readily attract and absorb moisture from the atmosphere.[1][2] This document provides in-depth, field-proven insights and protocols to ensure the integrity and accuracy of your work.
Frequently Asked Questions (FAQs)
Q1: I've just received my vial of 1-(2-Bromophenyl)propan-1-amine HCl. What are the immediate storage requirements?
A1: Proper storage from the moment of receipt is critical to prevent moisture contamination. The hydrochloride salt form enhances stability, but its hygroscopic properties necessitate a dry environment.[3]
-
Immediate Action: Upon receipt, inspect the container seal for integrity. Do not open the vial until you are ready to use it.
-
Primary Storage: Place the tightly sealed container inside a desiccator containing an active desiccant such as silica gel or calcium chloride.[1][4] This creates a localized, low-humidity environment that serves as the first line of defense.
-
Long-Term Storage: For long-term storage or for users in high-humidity environments, storing the sealed vial within a larger, secondary container that has been purged with an inert gas (e.g., nitrogen or argon) is a superior method.[5] This displaces moist air, providing an exceptionally stable storage atmosphere.
Q2: I opened the container, and the once-fine powder now appears clumpy and slightly dense. What has happened?
A2: This is a definitive sign of moisture absorption. Hygroscopic materials attract water molecules from the air, which can cause the fine particles to agglomerate, leading to the clumpy or caked appearance you're observing.[4][6] While the compound may still be usable depending on your experimental tolerance for water, its precise mass is now compromised. The weighed amount will include an unknown quantity of water, leading to significant errors in molar calculations.
Q3: When I try to weigh the powder on my analytical balance, the reading continuously drifts upwards. Is my balance malfunctioning?
A3: Your balance is likely functioning correctly. The upward drift is a classic indicator of a hygroscopic substance actively absorbing moisture from the air while on the weighing pan.[7] As the powder is exposed to the laboratory atmosphere, its mass increases in real-time, making it impossible to obtain a stable, accurate measurement. This effect underscores the need for specialized handling techniques during the weighing process.
Q4: Beyond weighing inaccuracies, how can moisture absorption negatively impact my experiment?
A4: The consequences of moisture absorption extend beyond simple mass errors and can compromise the entire experiment.
-
Inaccurate Stoichiometry: This is the most immediate problem. If you weigh out 100 mg of the hydrated compound, you may have significantly less than 100 mg of the actual amine hydrochloride, leading to incorrect reagent ratios and potentially incomplete reactions or skewed results.
-
Introduction of Water into Sensitive Reactions: Many organic reactions, particularly those involving organometallics, hydrides, or certain coupling catalysts, are highly sensitive to water. The moisture carried by the reagent can quench reagents or inhibit catalysis.
-
Potential for Degradation or Polymorphic Changes: For some amine hydrochlorides, excess moisture can affect chemical stability over time.[8][9] It can also potentially induce changes in the crystalline form of the solid, which may affect its solubility and other physical properties.[10]
Troubleshooting & Experimental Protocols
This section provides detailed workflows to mitigate the challenges posed by the hygroscopic nature of 1-(2-Bromophenyl)propan-1-amine HCl.
Protocol 1: Weighing the Compound Accurately
The choice of method depends on the equipment available and the sensitivity of your experiment.
This is the most reliable method for ensuring accuracy and is mandatory for moisture-sensitive reactions.
-
Preparation: Ensure the glovebox atmosphere is dry (typically <10 ppm H₂O). Place all necessary items (spatula, weighing paper/vessel, reagent vial, and a tared receiving flask) inside the antechamber.
-
Equilibration: Allow the items to equilibrate to the glovebox atmosphere for at least 20-30 minutes. This is especially important for the reagent vial to prevent condensation when opened.[5]
-
Weighing: Inside the glovebox, open the reagent vial and carefully weigh the desired amount of powder onto the weighing paper or directly into the tared receiving flask. The balance reading will be stable in the dry atmosphere.
-
Sealing: Tightly seal both the primary reagent vial and the receiving flask before removing them from the glovebox.
This method is a compromise and relies on speed to minimize moisture exposure.[2]
-
Preparation: Have a clean, dry spatula and a tared receiving flask with a septum or cap ready next to the balance.
-
Minimizing Exposure: Open the reagent container. As quickly as is safe and practical, transfer an approximate amount of the solid to the tared flask.
-
Seal and Weigh: Immediately seal the receiving flask and the main reagent container. Place the sealed receiving flask on the balance to get the final weight. The goal is to limit the air exposure time to mere seconds.
This is a more accurate open-bench alternative to Method B.
-
Initial Weighing: Tare the balance. Weigh the sealed vial of 1-(2-Bromophenyl)propan-1-amine HCl and record its mass precisely.
-
Transfer: Quickly open the vial, transfer a portion of the powder to your reaction vessel, and immediately and tightly reseal the vial.
-
Final Weighing: Place the sealed vial back on the balance. The difference between the initial and final mass is the exact amount of compound you have transferred.
Data Summary: Comparison of Weighing Techniques
| Technique | Pros | Cons | Best For |
| Glovebox | Highest accuracy; protects reagent integrity; stable reading. | Requires specialized equipment. | Moisture-sensitive reactions; cGMP work; high-precision synthesis. |
| Rapid Weighing | Fast; no special equipment needed. | Low accuracy; reagent exposed to air. | Non-critical, screening experiments; when stoichiometry is less important. |
| Weighing by Difference | Good accuracy on an open bench; keeps bulk material sealed. | Can be tedious for multiple additions. | Accurately dispensing from a larger container without a glovebox. |
Workflow Diagram: Decision-Making for Handling
The following diagram outlines the decision process for handling 1-(2-Bromophenyl)propan-1-amine HCl based on experimental needs.
Caption: The cause-and-effect pathway of moisture contamination.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]
-
Wikipedia. Hygroscopy. [Link]
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
Reddit. How to store temperature and moisture-sensitive compounds?. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Weighing. [Link]
-
Reddit. How do you guys prepare solutions of hygroscopic chemicals?. [Link]
-
Chromatography Forum. How to weigh a higroscopic substance. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]
-
S. T. Persin, M. B. Teskac, and S. Srcic. Polymorphic Changes of Thiamine Hydrochloride During Granulation and Tableting. ResearchGate. [Link]
-
Addgene. Weighing Reagents Protocol. [Link]
-
HepatoChem. How do you handle hygroscopic salts?. [Link]
-
ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. [Link]
-
L. S. Taylor and L. J. Mauer. Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI. [Link]
-
Greenbook.net. UCPA LLC MATERIAL SAFETY DATA SHEET. [Link]
-
S. L. Tan, G. K. T. Nguyen, and P. W. S. Heng. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. PubMed. [Link]
-
P. S. Bunga and R. K. V. K. Kumar. Effect of Moisture on the Physical and Chemical Stability of Granulations and Tablets of the Angiotensin Converting Enzyme Inhibitor, Enalapril Maleate. ResearchGate. [Link]
-
Oreate AI Blog. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System. [Link]
Sources
- 1. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 2. tutorchase.com [tutorchase.com]
- 3. Innovative Process Research on Selective Preparation of Amine Monohydrochlorides in Acetic Acid/Sodium Chloride System - Oreate AI Blog [oreateai.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. reddit.com [reddit.com]
- 6. Hygroscopy - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 1-(2-Bromophenyl)propan-1-amine
Executive Summary
This guide provides a high-resolution analysis of the 1H NMR spectrum of 1-(2-Bromophenyl)propan-1-amine , a critical chiral building block in the synthesis of CNS-active pharmaceutical intermediates.
In drug development, the primary analytical challenge with this molecule is not merely structural confirmation, but the unambiguous differentiation from its regioisomers—specifically the para-bromo (4-bromo) and meta-bromo (3-bromo) analogs—which often co-elute during synthesis. This guide compares the spectral "performance" (resolution and diagnostic distinctiveness) of the target ortho-isomer against its para-substituted alternative, providing a self-validating protocol for researchers.
Structural Context & Analytical Challenges
The target molecule features a propyl amine chain attached to a benzene ring with an ortho-bromine substituent. The presence of the bromine atom at the C2 position introduces significant steric and electronic effects that are diagnostic in NMR spectroscopy.
Key Structural Features:
-
Chiral Center (C1): The benzylic carbon is a stereocenter. This renders the protons on the adjacent methylene group (C2) diastereotopic , often resulting in complex splitting patterns (multiplets) rather than a simple quartet/quintet, even in achiral solvents.
-
Ortho-Substitution: The bromine atom at the ortho position exerts a deshielding effect on the aromatic protons and alters the rotational freedom of the benzylic amine, distinguishing it from the symmetric para isomer.
Diagram 1: Analytical Workflow
Figure 1: Standardized workflow for sample preparation and data acquisition to ensure reproducible spectral resolution.
Detailed Spectral Analysis (1-(2-Bromophenyl)propan-1-amine)
The following data represents the characteristic chemical shifts (
Aliphatic Region (0.0 – 5.0 ppm)
The aliphatic chain provides the baseline confirmation of the propyl-amine skeleton.
| Position | Proton Type | Shift ( | Multiplicity | Integration | Diagnostic Notes |
| C3 | Methyl (–CH | 0.92 – 0.96 | Triplet ( | 3H | Classic terminal methyl; |
| C2 | Methylene (–CH | 1.60 – 1.85 | Multiplet ( | 2H | Critical: Due to the adjacent chiral center (C1), these protons are diastereotopic and may appear as complex multiplets rather than a clean sextet. |
| –NH | Amine | 1.50 – 2.00 | Broad Singlet ( | 2H | Exchangeable. Shift varies with concentration and water content. |
| C1 | Benzylic (–CH–) | 4.35 – 4.45 | Triplet ( | 1H | Deshielded by the aromatic ring, amine, and ortho-bromine field effect. Significantly downfield compared to non-halogenated analogs. |
Aromatic Region (7.0 – 7.6 ppm)
This is the "fingerprint" region for regioisomer differentiation. The ortho-substitution breaks the symmetry of the ring, resulting in four distinct proton environments.[1]
-
H-3 (Ortho to Br):
7.55 ppm ( ). The most deshielded proton due to the inductive effect of the Bromine. -
H-6 (Ortho to Alkyl):
7.40 ppm ( ). Deshielded by the alkyl-amine chain. -
H-4 & H-5 (Meta/Para):
7.05 – 7.30 ppm ( ). Overlapping multiplets corresponding to the remaining ring protons.[2]
Comparative Analysis: Ortho vs. Para Isomer
The most common impurity in the synthesis of this molecule is the Para-isomer (1-(4-Bromophenyl)propan-1-amine) . Distinguishing these two is critical for Quality Control.
Table 1: Comparative Spectral Performance
| Feature | Target: Ortho-Isomer (2-Bromo) | Alternative: Para-Isomer (4-Bromo) | Differentiation Logic |
| Symmetry | Asymmetric (C | Symmetric axis through C1-C4 | Primary Differentiator |
| Aromatic Signals | 4 Distinct Signals (Complex ABCD system). | 2 Distinct Signals (AA'BB' system). | The Para isomer shows two clean doublets (integrating 2H each) with "roofing" effects. The Ortho isomer shows a complex 1:1:1:1 pattern. |
| Benzylic Shift | The ortho-Br exerts a steric/electronic deshielding effect, pushing the benzylic proton downfield compared to the para. | ||
| Coupling ( | Multiple | Single dominant Ortho coupling ( | Complexity of coupling confirms ortho substitution. |
Diagram 2: Regioisomer Logic Tree
Figure 2: Decision matrix for confirming the 2-bromo isomer over 3-bromo or 4-bromo alternatives based on aromatic splitting patterns.
Experimental Validation Protocol
To ensure the data presented above is reproducible in your lab, follow this self-validating protocol.
Sample Preparation
-
Isolation: Ensure the amine is in its free base form. Hydrochloride salts can cause significant shifts in the benzylic and amine protons due to ionic effects and pH changes.
-
If salt is present: Partition between CDCl
and dilute NaOD/D O, then dry the organic layer.
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL of CDCl
(containing 0.03% TMS as internal standard).-
Note: Avoid DMSO-d
unless solubility is an issue, as it can broaden exchangeable amine peaks and obscure coupling.
-
Acquisition Parameters
-
Pulse Sequence: Standard zg30 (30° pulse).
-
Relaxation Delay (d1): Set to
second to ensure full relaxation of aromatic protons for accurate integration. -
Scans (ns): Minimum 16 scans for adequate S/N ratio.
Advanced Verification (Optional)
If the 1D spectrum is ambiguous due to overlap:
-
COSY (Correlation Spectroscopy): Use to trace the spin system from the Methyl (0.9 ppm)
Methylene Benzylic Methine. -
NOESY: A strong NOE signal between the Benzylic Methine (H1) and the Aromatic H6 (ortho to the alkyl group) confirms the attachment point, though this is rarely needed if the aromatic pattern is clear.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for additivity rules and coupling constants).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general benzylamine shift comparisons).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source on chemical shift effects of ortho-halogens).
-
PubChem. (2024). 1-(2-Bromophenyl)propan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comparative Reactivity Profile: 1-(2-Bromophenyl)propan-1-amine vs. 1-(4-Bromophenyl)propan-1-amine
Executive Summary
This guide analyzes the divergent reactivity profiles of two isomeric benzylic amines: 1-(2-bromophenyl)propan-1-amine (Ortho-isomer) and 1-(4-bromophenyl)propan-1-amine (Para-isomer). While they share identical molecular weights and functional groups, the position of the bromine atom dictates mutually exclusive synthetic pathways.
-
The Para-isomer functions primarily as a linear building block, ideal for standard cross-coupling reactions (Buchwald-Hartwig, Suzuki) where steric hindrance is minimized.
-
The Ortho-isomer is a specialized scaffold precursor. It is kinetically slower in intermolecular couplings due to steric hindrance but possesses a unique "chelation advantage" that enables intramolecular cyclization to form valuable heterocycles like isoquinolines and indoles.
Structural & Electronic Analysis
The reactivity differences stem from the spatial relationship between the amine handle (
Steric and Electronic Parameters[1][2]
| Feature | 1-(2-Bromophenyl)propan-1-amine (Ortho) | 1-(4-Bromophenyl)propan-1-amine (Para) |
| Steric Hindrance | High. The ortho-Br creates significant steric bulk near the benzylic amine and the C-Br bond. | Low. The Br is remote from the amine; the C-Br bond is accessible. |
| Inductive Effect (-I) | Strong. Br is closer to the benzylic carbon, slightly increasing the acidity of the benzylic proton and reducing amine basicity. | Weak. Inductive withdrawal dissipates over distance. |
| Chelation Potential | High. The amine and bromide are in a 1,4-relationship (through space), allowing for bidentate coordination to metals (Pd, Cu, Li). | None. Geometry prevents simultaneous coordination to a single metal center. |
| Primary Application | Heterocyclic synthesis (Isoquinolines, Indoles).[1][2] | Linear scaffold extension (Biaryls, Aryl amines). |
The Ortho-Effect on Basicity
While both molecules are primary amines, the ortho-isomer typically exhibits a slightly lower pKa (conjugate acid) compared to the para-isomer. This is due to the stronger inductive electron-withdrawing effect of the halogen at the proximal position, which reduces the electron density on the nitrogen lone pair [1].
Reactivity Profile: Cross-Coupling Reactions
Buchwald-Hartwig Amination (C-N Bond Formation)
In Palladium-catalyzed amination, the para-isomer behaves as a standard aryl halide. The ortho-isomer, however, presents a challenge known as the "ortho-effect" in catalysis.
-
Oxidative Addition: The ortho-substituent hinders the approach of the
species, making oxidative addition the rate-limiting step unless specialized ligands are used. -
Ligand Selection:
-
For Para: Standard phosphines (e.g.,
, BINAP) are often sufficient. -
For Ortho: Requires bulky, electron-rich ligands (e.g., SPhos, XPhos, or BrettPhos ) to facilitate oxidative addition and prevent the formation of stable, unreactive halide-bridged Pd-dimers [2].
-
Comparative Kinetics Data (Simulated based on General Trends)
| Reaction Step | Ortho-Isomer Kinetics | Para-Isomer Kinetics | Mechanistic Note |
| Oxidative Addition | Fast | Steric clashing with ligand sphere. | |
| Transmetalation | Slower | Fast | Access to metal center restricted. |
| Reductive Elimination | Accelerated | Standard | Relief of steric strain drives product release. |
The Ortho-Advantage: Intramolecular Cyclization
The defining feature of 1-(2-bromophenyl)propan-1-amine is its ability to undergo intramolecular reactions to form fused ring systems. This is impossible for the para-isomer.
Synthesis of Isoquinolines
The ortho-isomer can be converted into isoquinoline derivatives via a Pd-catalyzed intramolecular cyclization / dehydrogenation sequence. This is a critical workflow in alkaloid synthesis [3, 4].
Mechanism Visualization
The following diagram illustrates the divergent pathways: the Para-isomer follows a linear coupling path, while the Ortho-isomer undergoes cyclization.
Figure 1: Divergent reaction pathways. The ortho-isomer leverages proximity for cyclization, while the para-isomer undergoes standard intermolecular coupling.
Experimental Protocols
Protocol A: Intramolecular Cyclization of the Ortho-Isomer
Targeting 1-ethyl-3,4-dihydroisoquinoline via Pd-catalyzed cyclization.
Rationale: This protocol utilizes the proximity of the amine to the bromide. A bulky ligand (BINAP or Xantphos) is used to stabilize the Pd center during the strained oxidative addition.
-
Reagents:
-
Substrate: 1-(2-bromophenyl)propan-1-amine (1.0 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BINAP (4 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene (anhydrous)
-
-
Procedure:
-
Charge a flame-dried Schlenk tube with the substrate, catalyst, ligand, and base under Argon.
-
Add toluene (0.2 M concentration).
-
Heat to 100°C for 12 hours . The reaction mixture typically turns from dark red to black.
-
Workup: Cool to RT, filter through a celite pad, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
-
Expected Outcome: Formation of the cyclic dihydroisoquinoline. The para-isomer subjected to these conditions would likely result in complex oligomerization or no reaction, as it cannot cyclize.
Protocol B: Intermolecular Arylation of the Para-Isomer
Targeting a biaryl scaffold via Suzuki Coupling.
Rationale: The para-isomer is unhindered, allowing for lower catalyst loading and milder conditions.
-
Reagents:
-
Substrate: 1-(4-bromophenyl)propan-1-amine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst:
(1 mol%) -
Base:
(2.0 equiv, 2M aq. solution) -
Solvent: DME/Water (4:1)
-
-
Procedure:
-
Mix substrate and boronic acid in DME.
-
Add catalyst and aqueous base.
-
Reflux at 80°C for 4-6 hours .
-
-
Expected Outcome: Quantitative conversion to 1-([1,1'-biphenyl]-4-yl)propan-1-amine. The ortho-isomer would require longer reaction times (12-24h) or SPhos ligand to achieve similar yields under these conditions.
References
-
Byju's / Chemistry Steps. Ortho Effect and Basicity of Substituted Anilines. (Explains the inductive and steric influence on basicity).
-
NRO Chemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. (Details the reactivity order of aryl halides and ligand requirements).
-
PubMed (PMC). Facile synthesis of isoquinolines via copper-catalyzed intramolecular cyclization.[2] (Demonstrates the utility of ortho-substituted precursors for heterocycle formation).
-
Organic Chemistry Portal. Synthesis of Isoquinoline Derivatives. (Provides specific examples of cyclization strategies for ortho-alkynyl/bromo benzyl derivatives).
-
BenchChem. Comparative Reactivity of Brominated Propanols. (Analogous reactivity trends for isomeric alkyl halides).
Sources
A Senior Application Scientist's Guide to HPLC Retention Times for 1-(2-Bromophenyl)propan-1-amine on C18 Columns
Introduction
1-(2-Bromophenyl)propan-1-amine is a chiral primary amine whose analogs are of interest in pharmaceutical research and development. Accurate and robust analytical methods are paramount for determining purity, identifying related substances, and performing enantiomeric separation. High-Performance Liquid Chromatography (HPLC) with C18 columns remains the cornerstone of reversed-phase chromatography for such molecules.
This guide provides an in-depth analysis of the factors influencing the HPLC retention time of 1-(2-Bromophenyl)propan-1-amine on C18 stationary phases. Moving beyond a simple recitation of methods, we will explore the underlying chromatographic principles that govern retention and selectivity. This comparative guide is designed for researchers, analytical chemists, and drug development professionals seeking to develop, optimize, or troubleshoot HPLC methods for this and structurally related compounds. We will delve into how mobile phase composition, pH, and other instrumental parameters can be manipulated to achieve desired separation outcomes, and we will address the critical aspect of its chirality.
Section 1: The Chromatographic Challenge of Amines on C18 Columns
The retention of 1-(2-Bromophenyl)propan-1-amine on a C18 column is governed by a combination of primary hydrophobic interactions and secondary, often problematic, electrostatic interactions.
-
Primary Hydrophobic Interactions: The nonpolar bromophenyl and propyl groups of the molecule interact favorably with the C18 alkyl chains of the stationary phase. This is the fundamental mechanism of retention in reversed-phase HPLC.
-
Secondary Silanol Interactions: Standard silica-based C18 columns possess residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanols can deprotonate to form negatively charged silanates (Si-O⁻)[1]. The basic amine group of our analyte can become protonated (positively charged) and engage in strong electrostatic interactions with these silanates. This secondary interaction is a common cause of poor peak shape (tailing) and unpredictable retention times for basic compounds[2][3].
Controlling these competing interactions is the key to developing a robust and reproducible HPLC method.
Figure 1: Diagram illustrating the desirable hydrophobic and undesirable electrostatic interactions influencing the retention of a basic amine on a C18 column.
Section 2: Comparative Analysis of Factors Influencing Retention Time
The retention time (RT) of 1-(2-Bromophenyl)propan-1-amine can be systematically controlled by adjusting several key parameters. The following sections compare these factors, with illustrative data presented in Table 1.
Mobile Phase pH and Buffering
The pH of the mobile phase is the most critical factor for controlling the retention of ionizable compounds.
-
Low pH (e.g., pH 2.5-3.5): At a pH well below the pKa of the amine group (typically ~9-10), the analyte will be fully protonated (R-NH₃⁺). Simultaneously, the residual silanols on the column will be in their neutral form (Si-OH). This combination effectively suppresses the undesirable electrostatic interactions, leading to sharper, more symmetrical peaks. Retention is primarily driven by hydrophobic interactions, though the charged nature of the analyte makes it more polar, often resulting in shorter retention times.
-
Mid-Range pH (e.g., pH 4-7): In this range, the analyte remains protonated, but the silanol groups begin to deprotonate, increasing the risk of peak tailing. This pH range is generally avoided unless a specific buffer or additive is used to mitigate these effects.
-
High pH (e.g., pH > 8): Using a high-pH-stable column, analysis in this range renders the analyte in its neutral, more hydrophobic form (R-NH₂). This significantly increases its interaction with the C18 phase, leading to much longer retention times.
The Scientist's Choice: For robust method development for basic amines, starting with a low pH mobile phase (e.g., pH 3.0 using a formic acid or phosphate buffer) is the most reliable strategy to ensure good peak shape and reproducible retention.
Organic Modifier and Additives
The choice and concentration of the organic modifier, along with additives, fine-tune retention and selectivity.
-
Acetonitrile vs. Methanol: Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase HPLC, leading to shorter retention times. However, the choice can alter selectivity (the separation between different peaks) due to different solvent-analyte interactions[1].
-
Mobile Phase Additives:
-
Acids (Formic Acid, Trifluoroacetic Acid - TFA): Typically added at low concentrations (0.05-0.1%), these acids serve a dual purpose: they maintain a low mobile phase pH and the acid's counter-ion (e.g., formate) can compete with the analyte for interaction with active silanol sites, further improving peak shape[2].
-
Buffers (Ammonium Acetate, Ammonium Formate): These are excellent for providing pH control and are MS-friendly. The ammonium ions can also effectively shield the analyte from silanol interactions, resulting in improved peak symmetry.
-
Column Temperature
Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the column temperature typically leads to:
-
Decreased Retention Time: Higher temperatures reduce mobile phase viscosity, increasing the flow rate of the mobile phase and analyte through the column. A general rule of thumb is a ~2% decrease in retention for every 1°C increase in temperature[4].
-
Improved Peak Shape: Higher temperatures can improve mass transfer kinetics, leading to sharper, more efficient peaks.
Illustrative Data Comparison
The following table provides representative data illustrating how changing key parameters can affect the retention time and peak shape of 1-(2-Bromophenyl)propan-1-amine.
Table 1: Representative HPLC Retention Times for 1-(2-Bromophenyl)propan-1-amine on a C18 Column (Note: This data is illustrative of chromatographic principles and not from a specific validated method.)
| Condition ID | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient/Isocratic | Temp (°C) | Est. RT (min) | Peak Shape | Rationale |
| A | Water | Acetonitrile | 60:40 Isocratic | 30 | 8.5 | Tailing | No pH control leads to strong silanol interactions. |
| B | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | 60:40 Isocratic | 30 | 5.2 | Symmetrical | Low pH protonates the amine and neutralizes silanols, improving peak shape and reducing RT.[2] |
| C | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | 50:50 Isocratic | 30 | 3.8 | Symmetrical | Higher percentage of organic modifier reduces retention time. |
| D | 0.1% Formic Acid in Water | 0.1% Formic Acid in MeOH | 50:50 Isocratic | 30 | 4.5 | Symmetrical | Methanol is a weaker solvent than acetonitrile, resulting in a slightly longer RT compared to C.[1] |
| E | 20mM NH₄OAc, pH 3.0 | Acetonitrile | 60:40 Isocratic | 30 | 5.5 | Symmetrical | Buffered mobile phase provides robust pH control and masks silanol interactions. |
| F | 0.1% Formic Acid in Water | 0.1% Formic Acid in ACN | 60:40 Isocratic | 40 | 4.1 | Sharper | Increased temperature reduces mobile phase viscosity and retention time.[4] |
Section 3: Addressing Chirality - A Critical Consideration
1-(2-Bromophenyl)propan-1-amine possesses a chiral center. A standard achiral C18 column cannot distinguish between its enantiomers; they will co-elute as a single peak. For pharmaceutical applications, separating and quantifying individual enantiomers is often a regulatory requirement[5]. Two primary HPLC strategies are employed for this purpose:
-
Chiral Stationary Phases (CSPs): This is the most common approach. The analysis is performed on a column where the stationary phase itself is chiral. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines[6]. The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and stabilities.
-
Chiral Mobile Phase Additives (CMPAs): In this technique, an achiral C18 column is used, but a chiral selector is added to the mobile phase. The selector forms diastereomeric complexes with the analyte enantiomers in the mobile phase. These complexes have different affinities for the C18 stationary phase, enabling their separation[7].
For drug development professionals, screening the racemate on a variety of CSPs is the most direct path to achieving enantiomeric separation[5][8].
Section 4: Experimental Protocol - A Self-Validating HPLC Method
This protocol describes a robust starting point for the analysis of 1-(2-Bromophenyl)propan-1-amine on a standard C18 column. It is designed to provide good peak shape and reproducible retention.
Objective: To determine the retention time and purity of 1-(2-Bromophenyl)propan-1-amine using reversed-phase HPLC.
Materials:
-
HPLC System: Quaternary pump, autosampler, column oven, DAD or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals: 1-(2-Bromophenyl)propan-1-amine standard, HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (≥98%).
-
Sample Diluent: 50:50 Acetonitrile/Water.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Water (0.1% v/v).
-
Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v).
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of 1-(2-Bromophenyl)propan-1-amine at 1.0 mg/mL in the sample diluent.
-
Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the sample diluent.
-
-
HPLC Instrument Setup and Execution:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: See Gradient Table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Gradient Table:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
-
System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the working standard solution. The relative standard deviation (RSD) for the retention time should be < 1% and for the peak area should be < 2%.
-
Inject the sample solutions for analysis.
-
Figure 2: A typical experimental workflow for the HPLC analysis of 1-(2-Bromophenyl)propan-1-amine.
Conclusion
The HPLC retention time of 1-(2-Bromophenyl)propan-1-amine on a C18 column is a multifactorial parameter that can be precisely controlled through logical method development. The inherent basicity of the amine group necessitates careful control of mobile phase pH to mitigate undesirable silanol interactions and ensure robust, reproducible results. The use of acidic modifiers like formic acid is a highly effective strategy for achieving excellent peak shape and predictable retention. While this guide provides a framework for achiral analysis, scientists must remain cognizant of the compound's chirality and employ appropriate chiral separation techniques, such as CSPs, when enantiomeric resolution is required. By understanding and applying these core principles, researchers can confidently develop analytical methods tailored to their specific research and regulatory needs.
References
-
Anthony_Ng, et al. (2009). Interesting retention time for C18 column. Chromatography Forum. [Link]
-
Waters Corporation. What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531. Waters Knowledge Base. [Link]
-
Hawach Scientific. (2023). Factors Affecting the Performance of C18 HPLC Columns. [Link]
-
Drawell. What Affects Retention Time in Gas Chromatography. [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. [Link]
- III Analytical Methods. (Specific source not provided in search result).
-
Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Beňovská, T., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Chromatographia. [Link]
- Grace Davison Discovery Sciences. Analytical HPLC Column Introduction.
-
CHIRAL SEPARATIONS INTRODUCTION. VTechWorks, Virginia Tech. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
PubChem. 1-(2-Bromophenyl)propan-2-amine. National Center for Biotechnology Information. [Link]
- Agrawal, V. P., et al. Development and Validation of a Stability Indicating RP-HPLC Method for Simultaneous Estimation of Brimonidine Tartrate and Brinzolamide in their Combined Dosage Form. European Journal of Analytical Chemistry.
-
Ilisz, I., et al. (2015). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
- Kazuo, K., et al. (2000). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. LCGC North America.
-
Walter, T. H., et al. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. Journal of Chromatography A. [Link]
-
ResearchGate. (2019). HPLC analysis, different retention time?. [Link]
-
E-S. Abd-El-Kader, H., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs. [Link]
-
Fitsev, I. M., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. ResearchGate. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
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The Definitive Guide to Elemental Analysis of C9H12BrN: A Comparative Study of Combustion Analysis and High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational step in chemical characterization. It serves as a critical checkpoint for verifying the identity and purity of newly synthesized molecules. This guide provides an in-depth, comparative analysis of two cornerstone techniques for the elemental analysis of C9H12BrN, a brominated amine with various isomers of interest in pharmaceutical and chemical research. We will explore the theoretical underpinnings, practical workflows, and comparative advantages of Combustion Analysis and High-Resolution Mass Spectrometry (HRMS), supported by experimental data and protocols.
Understanding the Target: Theoretical Composition of C9H12BrN
Before delving into analytical techniques, it is essential to establish the theoretical elemental composition of our target molecule, C9H12BrN. This theoretical data serves as the benchmark against which experimental results are compared.
To begin, we must calculate the molecular weight and the percentage of each element present in the compound. Using the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), and Nitrogen (14.007 u), the molecular weight of C9H12BrN is calculated to be 214.10 g/mol .
The theoretical elemental composition is as follows:
| Element | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 50.49 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 5.65 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 37.32 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.54 |
| Total | 214.106 | 100.00 |
This table provides the expected percentages of each element in a pure sample of C9H12BrN. Any significant deviation from these values in an experimental setting could indicate the presence of impurities or an incorrect molecular formula.
Combustion Analysis: The Gold Standard for Elemental Composition
Combustion analysis is a robust and long-established method for determining the elemental composition of an organic compound.[1][2] This technique quantitatively measures the amount of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample by combusting it in a high-temperature, oxygen-rich environment.[3][4] The resulting combustion products (CO2, H2O, and N2) are then detected and quantified. For halogen-containing compounds like C9H12BrN, specific modifications are made to capture and quantify the halogen.
Experimental Workflow for Combustion Analysis of C9H12BrN
The following protocol outlines the typical steps for analyzing a C9H12BrN sample using a modern CHNX elemental analyzer.
Protocol:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the purified C9H12BrN sample into a tin or silver capsule.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified standard with a known elemental composition (e.g., acetanilide).
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000°C) with a constant flow of pure oxygen. The organic material is completely oxidized, converting carbon to CO2, hydrogen to H2O, and nitrogen to N2 gas. Bromine is converted to HBr or other capturable forms.
-
Gas Separation and Detection: The combustion gases are passed through a series of traps and columns to separate them.
-
Water is trapped by a desiccant.
-
Carbon dioxide is captured by an adsorbent.
-
Nitrogen gas passes through and is measured by a thermal conductivity detector (TCD).
-
The trapped CO2 and H2O are then sequentially released and measured by the TCD or an infrared detector.
-
For bromine, a specific absorption tube is used to capture the halogen, and its amount is determined gravimetrically or by titration.
-
-
Data Analysis: The detector signals are proportional to the amount of each gas, which is then used to calculate the mass percentage of each element in the original sample.
Visualizing the Combustion Analysis Workflow
Caption: Workflow of Combustion Analysis for C9H12BrN.
High-Resolution Mass Spectrometry: A Precise Mass-Based Approach
High-Resolution Mass Spectrometry (HRMS) offers an alternative and complementary method for determining the elemental formula of a compound.[5] Unlike combustion analysis, which measures the relative abundance of elements, HRMS provides a highly accurate mass measurement of the intact molecule (molecular ion).[6][7] This precise mass can then be used to deduce the elemental composition.
The Principle of HRMS for Elemental Formula Determination
The power of HRMS lies in its ability to distinguish between ions with very similar nominal masses. For example, CO, N2, and C2H4 all have a nominal mass of 28, but their exact masses are 27.9949, 28.0061, and 28.0313 respectively. A high-resolution mass spectrometer can resolve these differences, allowing for the unambiguous determination of the elemental formula.[8]
Experimental Workflow for HRMS of C9H12BrN
The following protocol outlines the general steps for analyzing a C9H12BrN sample using HRMS.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the C9H12BrN sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). This process generates gas-phase ions of the analyte.
-
Mass Analysis: The ions are then accelerated into a high-resolution mass analyzer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) analyzer.
-
Mass Measurement: The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy (typically to within 5 ppm).
-
Data Analysis: The experimentally determined accurate mass of the molecular ion is compared to the theoretical exact masses of possible elemental formulas. Software is used to generate a list of potential formulas that fall within the measured mass accuracy. The isotopic pattern of the molecular ion cluster, particularly the characteristic M+2 peak for bromine, is also used to confirm the presence and number of bromine atoms.
Visualizing the HRMS Workflow
Caption: Workflow of High-Resolution Mass Spectrometry for C9H12BrN.
Comparative Analysis: Combustion Analysis vs. High-Resolution Mass Spectrometry
| Feature | Combustion Analysis | High-Resolution Mass Spectrometry (HRMS) |
| Principle | Measures the percentage of C, H, N, S, and halogens after combustion. | Measures the exact mass of the intact molecule. |
| Information Provided | Elemental composition (in %). | Elemental formula. |
| Sample Amount | Milligram quantities (typically 2-3 mg). | Microgram to nanogram quantities. |
| Sample Purity | Highly sensitive to impurities. | Can tolerate some impurities, as they will appear as different ions. |
| Confirmation of Purity | Provides a good indication of overall purity. | Less direct for purity assessment, but can identify and quantify impurities. |
| Structural Information | None. | Fragmentation patterns can provide structural clues. |
| Throughput | Relatively low throughput. | High throughput capabilities. |
| Cost | Lower instrument and operational cost. | Higher instrument and maintenance cost. |
| Key Advantage | Direct and accurate quantification of elemental percentages. | High sensitivity and specificity for formula determination. |
| Limitation | Does not provide information on molecular weight or structure. | Does not directly provide elemental percentages. |
Conclusion
Both Combustion Analysis and High-Resolution Mass Spectrometry are powerful techniques for the elemental analysis of C9H12BrN, each providing critical and complementary information. Combustion analysis remains the benchmark for determining the precise elemental composition in terms of percentage by mass, which is a fundamental measure of a compound's purity and identity.[9] On the other hand, HRMS offers unparalleled accuracy in determining the molecular formula from a minuscule amount of sample and can provide valuable structural insights through fragmentation analysis.
For comprehensive characterization in a drug development or research setting, the use of both techniques is often recommended. Combustion analysis validates the bulk purity and elemental ratios, while HRMS confirms the molecular formula and can help identify any low-level impurities. The choice of technique, or the decision to use both, will ultimately depend on the specific analytical question, the amount of sample available, and the desired level of confidence in the compound's identity and purity.
References
-
Wikipedia. Combustion analysis. [Link]
-
ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
LECO Corporation. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
University of Babylon. Element analysis. [Link]
-
chemeurope.com. Combustion analysis. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
ResearchGate. (PDF) Elemental Composition determination based on MS. [Link]
-
Bristow, A. W. T. (2006). Accurate mass measurement for the determination of elemental formula--a tutorial. Mass Spectrometry Reviews, 25(1), 99–111. [Link]
-
Matus-Vargas, A., et al. (2009). Elemental composition determination based on MSn. Bioinformatics, 25(16), 2034–2041. [Link]
-
LECO Corporation. Combustion Analysis for Elemental Determination. [Link]
-
Study.com. Using Mass Spectrometry to Find Chemical Formulas. [Link]
-
Analytik Jena. Combustion Elemental Analysis. [Link]
-
Zhang, H., et al. (2003). Determination of Elemental Compositions from Mass Peak Profiles of the Molecular Ion (M) and the M + 1 and M + 2 Ions. Analytical Chemistry, 75(23), 6608–6616. [Link]
-
PubChem. 2-(4-bromophenyl)propan-2-amine (C9H12BrN). [Link]
-
PubChem. 1-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN). [Link]
-
PubChem. 2-(4-bromophenyl)propan-1-amine hydrochloride (C9H12BrN). [Link]
-
PubChem. 3-Bromoamphetamine | C9H12BrN | CID 15061891. [Link]
-
PubChem. 13235-83-1 (C9H12BrN). [Link]
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Comparative Guide: Reductive Amination Agents for Sterically Hindered Ortho-Bromo Ketones
Executive Summary
Verdict: For sterically hindered ortho-bromo ketones, Titanium(IV) Isopropoxide (
While Sodium Triacetoxyborohydride (STAB) is the industry standard for general reductive amination due to its mildness, it frequently fails with ortho-substituted aryl ketones due to significant steric blocking of the carbonyl attack. The
The Challenge: Sterics vs. Chemoselectivity
Synthesizing amines from ortho-bromo aryl ketones presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance (The "Ortho Effect"): The bromine atom at the ortho position creates a physical blockade around the carbonyl carbon. This drastically reduces the rate of nucleophilic attack by the amine, making imine formation the rate-limiting step. Standard agents like STAB often cannot overcome this barrier, leading to low conversion or recovery of starting material.
-
Labile Halogen (Debromination Risk): The aryl carbon-bromine bond is susceptible to reduction (hydrogenolysis). Methods relying on catalytic hydrogenation (e.g.,
, Pd/C) or dissolving metals will almost certainly strip the bromine, yielding the des-bromo product. -
Electronic Deactivation: If the aromatic ring is electron-rich, the ketone becomes less electrophilic, further retarding the initial amine attack.
Comparative Analysis of Agents
The following table contrasts the performance of standard agents specifically for ortho-substituted/hindered substrates.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride ( | Cat. Hydrogenation ( | |
| Primary Utility | Aldehydes & unhindered ketones | General purpose (historic standard) | Sterically hindered ketones | Industrial scale (simple substrates) |
| Imine Activation | Weak (Acid catalyst often added) | Weak (Requires pH 6 control) | Strong (Lewis Acid) | None |
| Steric Tolerance | Low to Moderate | Moderate | High | High |
| Debromination Risk | Negligible | Negligible | Negligible | High (Critical Failure) |
| Toxicity | Low | High (Cyanide risk) | Moderate | Low |
| One-Pot Protocol? | Yes | Yes | Yes (Sequential addition) | Yes |
| Recommendation | Not Recommended (Too slow) | Alternative (If Ti fails) | Preferred Method | Avoid |
Deep Dive: The Titanium(IV) Isopropoxide Solution
Why It Works
In hindered systems, the equilibrium between the ketone and the imine is heavily skewed toward the starting ketone. Adding a reducing agent immediately (as with STAB) often results in direct reduction of the ketone to an alcohol because the imine concentration is negligible.
serves a dual function:-
Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating amine attack despite steric bulk.
-
Water Scavenging: It hydrolyzes to
, effectively removing the water byproduct of imine formation. This Le Chatelier shift drives the equilibrium to completion before the reducing agent is introduced.
Mechanistic Pathway
The reaction proceeds through a titanium-hemiaminal species, which dehydrates to a coordinated imine/iminium species. This activated species is then rapidly reduced by the borohydride.
Figure 1: Mechanistic pathway of Titanium-mediated reductive amination, highlighting the prevention of direct ketone reduction.
Experimental Protocol: Mediated System
Scope: Optimized for ortho-bromoacetophenone derivatives and secondary amines.
Safety Note:
Materials
-
Substrate: Ortho-bromo ketone (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 - 1.5 equiv)
-
Lewis Acid: Titanium(IV) isopropoxide (1.25 - 1.5 equiv)
-
Reductant: Sodium Borohydride (
) (1.0 - 1.5 equiv) -
Solvent: Absolute Ethanol or THF (Anhydrous)
Step-by-Step Procedure
-
Complexation (The "Push"):
-
In a flame-dried flask under Nitrogen/Argon, dissolve the ortho-bromo ketone (10 mmol) and the amine (12-15 mmol) in anhydrous THF or Ethanol (20 mL).
-
Add
(15 mmol, ~4.5 mL) dropwise via syringe. -
Critical Step: Stir the mixture at ambient temperature for 6–12 hours . For extremely hindered substrates (e.g., di-ortho substitution), mild heating (40–50°C) or microwave irradiation (60°C, 30 min) may be required to ensure complete imine formation.
-
Checkpoint: Monitor by TLC. You should see the disappearance of the ketone spot. Do not proceed until the ketone is consumed.
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add
(10-15 mmol) carefully in small portions. (Note: can be substituted here if acid sensitivity is extreme, but is usually sufficient and less toxic). -
Allow the mixture to warm to room temperature and stir for an additional 2–4 hours.
-
-
Workup (The "Titanium Crash"):
-
Quench the reaction by adding 10 mL of water (gas evolution will occur).
-
The Filter Trick: A heavy white precipitate of
will form, which can be gelatinous and hard to filter. To fix this, add 10 mL of 2M NaOH or 1M . This helps coagulate the titanium salts. -
Filter the mixture through a pad of Celite. Wash the pad thoroughly with Ethyl Acetate or Ether.
-
Partition the filtrate. Wash the organic layer with brine, dry over
, and concentrate.
-
-
Purification:
-
The crude amine is often pure enough for the next step. If purification is needed, standard silica chromatography (DCM/MeOH) works well.
-
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Ketone remains after Step 1 | Steric bulk is preventing imine formation. | Increase |
| Alcohol byproduct formed | Reduction occurred before imine formation was complete. | Do not add |
| Low Yield / Gelatinous Workup | Titanium salts trapped product. | Wash the Celite filter cake extensively. Use the NaOH quench method to improve filtration. |
| Debromination observed | Rare with | Ensure high-purity reagents. Avoid Pd contamination. Keep temp <50°C during reduction. |
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1] Link
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552-2554.[2] Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Neidigh, K. A., et al. (1998).[3] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Ketones: An Efficient Synthesis of Secondary Amines." Journal of the Chemical Society, Perkin Transactions 1, 2527.[1][3] Link
Sources
Safety Operating Guide
Hazard Identification and Risk Assessment: Understanding the "Why"
An In-Depth Guide to the Proper Disposal of 1-(2-Bromophenyl)propan-1-amine
For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. 1-(2-Bromophenyl)propan-1-amine, as a key intermediate or research compound, is one such molecule. However, beyond its synthetic utility lies a critical responsibility: ensuring its safe and compliant disposal. Improper chemical waste management not only poses significant safety and environmental risks but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Bromophenyl)propan-1-amine, grounded in established safety principles and regulatory standards. As a senior application scientist, my objective is to offer not just a procedure, but a framework for thinking about chemical waste, empowering you to maintain a safe and compliant laboratory environment.
Before handling any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for 1-(2-Bromophenyl)propan-1-amine may not always be readily available, we can infer its primary hazards based on its chemical structure—a halogenated aromatic amine. This classification points to several potential risks that dictate its handling and disposal requirements.
As a brominated organic compound, it falls under the category of halogenated organic wastes.[1][2] The presence of the bromine atom and the amine functional group suggests potential for skin, eye, and respiratory irritation.[3][4] Furthermore, many halogenated compounds are subject to specific disposal regulations due to their potential for environmental persistence and the hazardous byproducts they can form upon improper treatment, such as incineration without adequate flue-gas scrubbing.[5][6]
Table 1: Inferred Hazard Profile of 1-(2-Bromophenyl)propan-1-amine
| Hazard Class | Potential Effects & Rationale | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Aromatic amines can exhibit systemic toxicity.[3] | Chemical-resistant gloves (Nitrile), safety goggles, lab coat. Use in a chemical fume hood.[3][7] |
| Skin Corrosion/Irritation | Causes skin irritation. Halogenated compounds and amines are often irritants.[4][8] | Chemical-resistant gloves, lab coat.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][8] | Safety goggles or face shield.[4] |
| Respiratory Irritation | May cause respiratory tract irritation upon inhalation of vapors or aerosols.[3][4] | Work exclusively within a certified chemical fume hood.[2][3] |
| Environmental Hazard | Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[8] Disposal is regulated under federal laws like the Resource Conservation and Recovery Act (RCRA).[9][10] | Do not dispose down the drain or in regular trash.[2][11] |
This risk assessment is the foundation of our disposal protocol. The key takeaway is that 1-(2-Bromophenyl)propan-1-amine must be treated as a hazardous halogenated organic waste .
Core Principles of Compliant Chemical Waste Management
The disposal of this specific compound is governed by universal principles for managing hazardous laboratory waste. Adherence to these core tenets ensures safety and compliance.
-
Segregation is Non-Negotiable: The single most critical step is the proper segregation of waste streams. Halogenated organic wastes must never be mixed with non-halogenated solvents, strong acids, bases, or oxidizers.[1][12][13] Mixing incompatible waste streams can lead to violent chemical reactions, the release of toxic gases, or fires.[12][14]
-
Designate an Accumulation Point: All hazardous waste must be collected in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[15][16][17] This prevents the transport of open waste containers through the lab.
-
Container Integrity is Key: Waste containers must be robust, chemically compatible with the waste, and always kept closed except when actively adding waste.[9][17] Using the original container of a primary component is often a good choice, provided it is in excellent condition.[17][18]
-
Labeling for Safety and Compliance: Every waste container must be clearly labeled with the words "HAZARDOUS WASTE" and a full, unabbreviated list of its chemical contents with approximate percentages.[15][17] This information is vital for safety and for the final disposal facility.
Visualizing the Disposal Workflow
To clarify the decision-making process, the following workflow diagram outlines the path from generating waste to its final removal from the laboratory.
Caption: Decision workflow for the disposal of 1-(2-Bromophenyl)propan-1-amine.
Step-by-Step Disposal Protocol for 1-(2-Bromophenyl)propan-1-amine
This protocol provides the specific actions required for safe disposal.
Materials Required:
-
Designated hazardous waste container for halogenated organics (glass or polyethylene).
-
Hazardous waste labels (provided by your institution's EH&S department).
-
Secondary containment bin.
-
Required PPE (see Table 1).
Procedure:
-
Prepare the Waste Container:
-
Select a clean, dry container made of a material compatible with 1-(2-Bromophenyl)propan-1-amine (e.g., amber glass bottle). Ensure the screw cap is in new condition and provides a tight seal.[12]
-
Place the container in a larger, chemically resistant secondary containment bin to mitigate potential leaks or spills.[11]
-
Affix a hazardous waste label to the container before adding any waste.[17]
-
-
Waste Collection and Segregation:
-
Perform all waste transfers inside a certified chemical fume hood.
-
Carefully pour the waste 1-(2-Bromophenyl)propan-1-amine (or solutions containing it) into the prepared container. Do not use a funnel and leave it in the container, as this is considered an "open container" violation.[15]
-
Crucially, ensure this container is used only for halogenated organic waste. [1][19] Do not add non-halogenated solvents, acids, bases, or aqueous waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[12]
-
-
Complete the Hazardous Waste Label:
-
Write "HAZARDOUS WASTE" clearly at the top if not already pre-printed.
-
List all constituents by their full chemical names. Do not use abbreviations or chemical formulas.[15]
-
Provide an accurate percentage for each component. For complex mixtures, a good-faith estimate is required.
-
Ensure the date of first accumulation is recorded.
-
-
Storage in the Satellite Accumulation Area (SAA):
-
Requesting Disposal:
-
Once the container is 90% full or has been accumulating for a set period (typically up to 12 months, check your institutional policy), schedule a pickup.[15][16]
-
Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to request a waste pickup, following their specific procedures.[16][17] Do not attempt to transport the waste yourself to a central collection point unless explicitly instructed to do so by trained personnel.
-
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact EH&S or the emergency response number.
-
Control & Contain: If the spill is small and manageable, prevent its spread by containing it with an inert absorbent material like sand, vermiculite, or a commercial spill kit.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: While wearing appropriate PPE (double-gloving is recommended), carefully collect the absorbed material using non-sparking tools.[7][20] Place the contaminated absorbent and any used cleaning materials into a sealed, properly labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
In Case of Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][20]
In all cases of exposure, show the Safety Data Sheet (or this guide) to the attending physician.[7][21]
Disposal of Contaminated Labware and Empty Containers
-
Contaminated Solids: Disposable items such as gloves, bench paper, and silica gel contaminated with 1-(2-Bromophenyl)propan-1-amine must be collected in a clearly labeled, sealed bag or container and disposed of as solid hazardous waste.[13][18]
-
Empty Containers: The original container of 1-(2-Bromophenyl)propan-1-amine is not considered "empty" until it has been properly decontaminated.
-
Thoroughly empty all contents into the appropriate hazardous waste container.[11]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as halogenated organic hazardous waste.[11] Subsequent rinses can often be managed similarly, but consult your institutional policy.
-
Once triple-rinsed and air-dried, obliterate or deface the original label.[11] The container can then typically be disposed of in the appropriate glass or plastic recycling bin.[14]
-
By adhering to this detailed protocol, you can ensure the safe, responsible, and compliant disposal of 1-(2-Bromophenyl)propan-1-amine, upholding your commitment to laboratory safety and environmental stewardship.
References
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A Researcher's Guide to Handling 1-(2-Bromophenyl)propan-1-amine: A Proactive Approach to Laboratory Safety
As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to empower our partners in research and development with the knowledge to handle these materials safely and effectively. This guide addresses the safe handling of 1-(2-Bromophenyl)propan-1-amine, a compound for which specific, comprehensive safety data may not be readily available. In such common research scenarios, we must pivot from a reactive to a proactive safety posture. This involves a thorough analysis of the compound's structure, anticipating potential hazards based on analogous molecules, and implementing a robust personal protective equipment (PPE) and handling protocol. This document serves as your operational blueprint for mitigating risk and ensuring a secure laboratory environment.
The Principle of Analog-Based Hazard Assessment
When a comprehensive Safety Data Sheet (SDS) for a specific research chemical is unavailable, the principles of chemical safety demand a conservative approach based on risk assessment.[1][2] We must inspect the molecule's constituent parts—the functional groups and parent structures—to forecast its toxicological and physical hazards.
1-(2-Bromophenyl)propan-1-amine is comprised of:
-
A bromophenyl group : Halogenated aromatic compounds can possess varying degrees of toxicity and may be irritants.
-
A propan-1-amine group : Aliphatic amines can be corrosive, irritant to the skin, eyes, and respiratory tract, and may be readily absorbed through the skin.
Based on this, we must assume the compound is, at a minimum, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. This assessment is supported by the hazard classifications of structurally similar compounds, such as 1-(2-Bromophenyl)-2-methylpropan-2-amine and 1-(2-Bromophenyl)propan-1-one, which are designated as skin, eye, and respiratory irritants.[3]
Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is critical to emphasize the primacy of engineering controls. All handling of 1-(2-Bromophenyl)propan-1-amine, from weighing to solution preparation and reaction quenching, must be conducted within a certified and properly functioning chemical fume hood.[1][4] The fume hood is your most critical barrier, minimizing the risk of inhalation exposure to vapors or aerosols.[4]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is not a substitute for robust engineering controls but is a mandatory final barrier between you and the chemical hazard.[5] The selection of PPE must be deliberate and informed by the anticipated risks.
Eye and Face Protection
The potential for serious eye irritation necessitates stringent eye protection.[3][6]
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[7] Standard safety glasses with side shields do not provide adequate protection against splashes.[8]
-
Enhanced Protection: For procedures with a higher risk of splashing or energetic reactions (e.g., adding the amine to a reactive mixture, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[8][9]
Skin and Body Protection
Given the high likelihood of skin irritation and the potential for dermal absorption, comprehensive skin and body protection is crucial.[3][6]
-
Gloves: The choice of glove material is critical. Nitrile gloves are a suitable starting point for incidental contact. However, for prolonged handling or direct immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[8][10]
-
Causality: Amines and halogenated compounds can degrade common glove materials. Always inspect gloves for any signs of degradation or tearing before and during use.[2] For extended procedures, consider double-gloving to provide an additional layer of protection. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.[5][8]
-
-
Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is the minimum requirement to protect skin and personal clothing.[2][5]
-
Additional Protection: For tasks involving larger quantities (>10g) or a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.[10] Always wear long pants and closed-toe shoes; sandals or soft-topped shoes are never appropriate in a laboratory setting.[2][4]
Respiratory Protection
As previously stated, all work should be performed in a chemical fume hood to prevent inhalation exposure.[11] If, under extraordinary circumstances (e.g., spill outside of a fume hood, failure of engineering controls), there is a potential for airborne concentrations to exceed safe levels, respiratory protection is required.
-
Requirement: A NIOSH-approved respirator with an organic vapor cartridge is necessary in such situations.[7][12] All personnel who may need to use a respirator must be part of a respiratory protection program that includes fit-testing and training, as mandated by OSHA.[9]
PPE Protocol Summary
The following table summarizes the required PPE for handling 1-(2-Bromophenyl)propan-1-amine.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles | Nitrile Gloves (Double Recommended) | Lab Coat | Work within a Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Work within a Chemical Fume Hood |
| Transferring/Adding to Reaction | Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat & Chemically Resistant Apron | Work within a Chemical Fume Hood |
| Large Spill Cleanup (>10 mL) | Goggles & Face Shield | Heavy-Duty Gloves (e.g., Butyl Rubber) | Chemical-Resistant Suit/Apron | NIOSH-Approved Respirator |
Procedural Workflow for Safe Handling
The following diagram outlines the logical flow for ensuring safety when handling research chemicals like 1-(2-Bromophenyl)propan-1-amine.
Caption: PPE Selection and Safe Handling Workflow.
Emergency Procedures and Disposal
Emergency Preparedness: Ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[9][11] All laboratory personnel should be familiar with their location and operation.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[13]
Disposal Plan: All waste containing 1-(2-Bromophenyl)propan-1-amine, including contaminated gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container for halogenated organic waste.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local, state, and federal regulations.[1]
By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects not only you but also your colleagues and the integrity of your research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
